Potassium Aspartate
Description
Propriétés
Numéro CAS |
14434-35-6 |
|---|---|
Formule moléculaire |
C8H14K2N2O9 |
Poids moléculaire |
360.40 g/mol |
Nom IUPAC |
dipotassium;bis((2S)-2-aminobutanedioate);hydron;hydrate |
InChI |
InChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2/t2*2-;;;/m00.../s1 |
Clé InChI |
YKZPPPNXRZHVGX-PXYKVGKMSA-L |
SMILES isomérique |
[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].O.[K+].[K+] |
SMILES canonique |
C(C(C(=O)[O-])N)C(=O)O.[K+] |
Numéros CAS associés |
923-09-1 |
Origine du produit |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Biochemical Properties of Potassium L-Aspartate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium L-aspartate, the potassium salt of the non-essential amino acid L-aspartic acid, is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals, dietary supplements, and cosmetics.[1][2][3] Its biochemical properties in aqueous solutions are fundamental to its biological activity, formulation, and application. This technical guide provides an in-depth analysis of the core biochemical characteristics of potassium L-aspartate in aqueous environments, focusing on its physicochemical properties, behavior in solution, and key biological interactions. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support research and development activities.
Physicochemical Properties
Potassium L-aspartate is a white, crystalline powder that is highly soluble in water.[1][2] It is the potassium salt of L-aspartic acid, an amino acid naturally occurring in proteins.[4] In aqueous solutions, it dissociates into potassium cations (K⁺) and L-aspartate anions.[4] This dissociation is key to its biological functions, as both ions play crucial roles in physiological processes.[4][5]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of potassium L-aspartate and its parent compound, L-aspartic acid.
| Property | Value | Notes | Reference |
| Potassium L-aspartate (Monopotassium salt) | |||
| Chemical Formula | C₄H₆KNO₄ | Monohydrate form: C₄H₆KNO₄·H₂O | [1] |
| Molar Mass | 171.193 g/mol | Monohydrate form | [1] |
| CAS Number | 1115-63-5 | Monopotassium salt | [6] |
| Appearance | White crystalline powder | [2] | |
| Solubility in Water | Very soluble | [7] | |
| pH of 40% Aqueous Solution | 7.5 - 8.5 | [7] | |
| L-Aspartic Acid | |||
| Chemical Formula | C₄H₇NO₄ | [6] | |
| Molar Mass | 133.10 g/mol | [6] | |
| Solubility in Water | 5.39 g/L at 25 °C | [6] | |
| pKa Values (at 25 °C) | pKa₁ (α-carboxyl): 1.88 - 2.10pKa₂ (α-amino): 9.60 - 9.82pKa₃ (side chain carboxyl): 3.65 - 3.86 | The exact values can vary slightly depending on the source. | [8][9][10][11] |
| Isoelectric Point (pI) | 2.77 - 2.98 | [9][11] | |
| Density | 1.6603 g/cm³ at 13 °C | [6] |
Density and Viscosity of Aqueous Solutions
Experimental Protocols
This section outlines methodologies for key experiments related to the analysis of potassium L-aspartate in aqueous solutions.
Determination of Potassium L-Aspartate Content by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the amount of aspartic acid after acid hydrolysis of potassium polyaspartate, and a similar principle can be applied to potassium L-aspartate.[7]
Principle: The sample is hydrolyzed to break down any polymers or conjugates, and the resulting L-aspartic acid is quantified using HPLC with a suitable detector.
Procedure: [7]
-
Sample Preparation: Accurately weigh approximately 50 mg of the potassium L-aspartate sample.
-
Hydrolysis (if applicable for complex matrices): Transfer the sample to a reaction vial. Add 0.2 mL of 10 g/L sodium metabisulfite solution and 2 mL of 6 M HCl. Heat the sealed vial at 108 ± 2°C for 72 hours. After cooling, neutralize the solution and dilute to a known volume.
-
Standard Preparation: Prepare a stock solution of L-aspartic acid standard (e.g., 1 mg/mL). From this, create a series of working standards with concentrations ranging from 2 to 500 µg/mL.
-
Internal Standard: Prepare a solution of a suitable internal standard, such as aminocaproic acid (1 mg/mL).
-
Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A buffered aqueous solution, adjusted for optimal separation.
-
Detection: UV detector at an appropriate wavelength (e.g., 220 nm) or a fluorescence detector after derivatization.
-
Injection Volume: Typically 20 µL.
-
-
Analysis: Inject the prepared sample and standard solutions into the HPLC system. Construct a calibration curve from the standard solutions and determine the concentration of L-aspartate in the sample.
Measurement of Density and Viscosity
Principle: Density is determined by measuring the mass of a known volume of the solution. Viscosity is measured by determining the resistance of the fluid to flow.
Methodology:
-
Density: A vibrating tube densimeter can be used for accurate measurements of the density of aqueous potassium L-aspartate solutions at various temperatures and concentrations.[13]
-
Viscosity: The dynamic viscosity of the solutions can be measured using a capillary viscometer, such as an Ubbelohde-type viscometer, immersed in a constant-temperature bath.[13][15] The flow time of the solution through the capillary is measured and compared to that of a reference liquid with a known viscosity.
Biochemical Interactions and Signaling Pathways
In aqueous solution, potassium L-aspartate dissociates, and its constituent ions participate in various biochemical processes.
Role of Potassium Ion (K⁺)
The potassium ion is the principal intracellular cation and is essential for maintaining cellular membrane potential, nerve impulse transmission, muscle contraction, and maintaining normal heart rhythm.[4] Potassium L-aspartate serves as a bioavailable source of potassium to replenish or maintain adequate levels in the body.[5]
Role of L-Aspartate
L-aspartate is a metabolically active amino acid with several key roles:[4]
-
Krebs Cycle Intermediate: L-aspartate can be converted to oxaloacetate, an intermediate in the Krebs (citric acid) cycle, thereby contributing to cellular energy production (ATP synthesis).[4][16]
-
Neurotransmitter: L-aspartate acts as an excitatory neurotransmitter in the central nervous system.[4]
-
Amino Acid Synthesis: It serves as a precursor for the synthesis of other amino acids, including asparagine, methionine, threonine, and isoleucine.
-
Urea Cycle: L-aspartate is involved in the urea cycle, which is crucial for the detoxification of ammonia in the liver.[4]
Cotransport of L-Aspartate and Potassium
Kinetic studies have shown an interrelationship between the transport of L-aspartate and potassium ions across cell membranes.[17] Extracellular potassium can increase the affinity of transport systems for L-aspartate, suggesting a cotransport mechanism where both are transported together into the cell.[17] This synergistic transport is important for cellular uptake of both the amino acid and the cation.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of L-aspartate from a potassium L-aspartate sample using HPLC.
Key Metabolic Roles of L-Aspartate
Caption: Overview of the dissociation of potassium L-aspartate in aqueous solution and the subsequent metabolic roles of the L-aspartate anion.
L-Aspartate and Potassium Ion Cotransport
Caption: Simplified diagram of the proposed cotransport mechanism for L-aspartate and potassium ions across a cell membrane.
Conclusion
Potassium L-aspartate exhibits a range of biochemical properties in aqueous solutions that are critical to its function and application. Its high water solubility and dissociation into biologically active potassium and L-aspartate ions underpin its use in various sectors. The L-aspartate component is integral to central metabolic pathways, including energy production and nitrogen metabolism, while the potassium ion is a key electrolyte for cellular function. Understanding these properties, along with standardized experimental protocols for their analysis, is essential for researchers, scientists, and drug development professionals working with this versatile compound. The provided data, methodologies, and visualizations serve as a foundational resource for further research and development.
References
- 1. Potassium aspartate - Wikipedia [en.wikipedia.org]
- 2. Potassium L-Aspartate And Potassium Hydrogen DL-aspartate BP EP USP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. wbcil.com [wbcil.com]
- 4. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]
- 5. What is Potassium L-aspartate used for? [synapse.patsnap.com]
- 6. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. Ch27 pKa and pI values [chem.ucalgary.ca]
- 11. Amino Acids [vanderbilt.edu]
- 12. research.utwente.nl [research.utwente.nl]
- 13. ysxbcn.com [ysxbcn.com]
- 14. researchgate.net [researchgate.net]
- 15. srd.nist.gov [srd.nist.gov]
- 16. Buy Potassium L-aspartate (EVT-3569383) | 7259-25-8 [evitachem.com]
- 17. [Interrelationship between the transport of L-aspartate and potassium ions into the cell (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Potassium Aspartate on Krebs Cycle Efficacy and ATP Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biochemical mechanisms through which potassium aspartate influences core energy metabolism. The primary active component, L-aspartate, serves as a critical substrate that directly impacts the Tricarboxylic Acid (TCA), or Krebs, cycle and subsequent Adenosine Triphosphate (ATP) synthesis. This document elucidates two principal pathways: the role of aspartate in the malate-aspartate shuttle for transporting NADH reducing equivalents into the mitochondria, and its anaplerotic function in replenishing Krebs cycle intermediates. We present collated quantitative data from key preclinical studies, detail the experimental protocols utilized to derive this data, and provide visual representations of the underlying biochemical and experimental workflows to support further research and drug development in metabolic modulation.
Core Mechanisms of Action
Potassium L-aspartate dissociates to provide potassium ions and L-aspartate. While potassium is a crucial electrolyte for maintaining membrane potential, the primary metabolic effects on the Krebs cycle and ATP synthesis are driven by the L-aspartate anion.[1] Aspartate's influence is multifaceted, primarily enhancing mitochondrial function through two established mechanisms.
The Malate-Aspartate Shuttle: Enhancing Oxidative Phosphorylation
The inner mitochondrial membrane is impermeable to NADH, the principal electron carrier that transfers reducing equivalents from glycolysis to the electron transport chain (ETC).[2][3] The malate-aspartate shuttle is a crucial system that circumvents this barrier, ensuring that the energy potential of cytosolic NADH is harnessed for ATP synthesis.[2][4][5]
The key steps involving aspartate are:
-
Cytosolic Conversion: Cytosolic NADH reduces oxaloacetate to malate, a reaction catalyzed by cytosolic malate dehydrogenase.
-
Mitochondrial Transport: Malate is transported into the mitochondrial matrix in exchange for α-ketoglutarate.
-
Mitochondrial Oxidation: Inside the matrix, mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. This newly formed NADH can now donate its electrons to Complex I of the ETC, driving ATP synthesis.
-
Aspartate's Role: To complete the cycle, oxaloacetate is transaminated by mitochondrial aspartate aminotransferase (AST), using glutamate as an amino group donor, to form aspartate and α-ketoglutarate.[6]
-
Export and Regeneration: Aspartate is then transported out of the mitochondrion in exchange for glutamate. In the cytosol, cytosolic AST converts aspartate back to oxaloacetate, completing the shuttle.[2]
By facilitating the regeneration of NADH within the mitochondrial matrix, the malate-aspartate shuttle maximizes the energy yield from glycolysis, producing approximately 2.5-3 ATP molecules per cytosolic NADH molecule.[2][5]
Caption: The Malate-Aspartate Shuttle pathway.
Anaplerosis: Replenishing the Krebs Cycle
Anaplerosis refers to the replenishment of Krebs cycle intermediates that may be depleted for biosynthetic processes.[7] L-aspartate serves as a potent anaplerotic substrate by being readily converted into oxaloacetate, a key intermediate of the cycle.[7][8]
This conversion is a single-step transamination reaction catalyzed by aspartate aminotransferase (AST), which is present in both the mitochondria and cytosol:[6][9]
L-Aspartate + α-Ketoglutarate ↔ Oxaloacetate + L-Glutamate [6]
By providing a direct source of oxaloacetate, aspartate ensures that the Krebs cycle can continue to function efficiently, even when its intermediates are being used for other cellular needs.[9] This maintains the cycle's capacity to oxidize acetyl-CoA, generate reducing equivalents (NADH and FADH₂), and ultimately support ATP production.[8] This mechanism is particularly crucial in metabolically active tissues.
References
- 1. Aspartate facilitates mitochondrial function, growth arrest and survival during doxorubicin exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of aspartate and glutamate on cardiac mitochondrial function during myocardial infarction in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Supporting aspartate biosynthesis is an essential function of respiration in proliferating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional deficits in peripheral nerve mitochondria in rats with paclitaxel- and oxaliplatin-evoked painful peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
In Vitro Neuroprotective Effects of Potassium Aspartate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of potassium aspartate, synthesizing available data into a practical resource for the scientific community. The document details the experimental evidence, protocols, and proposed mechanisms of action, offering a foundation for further investigation into the therapeutic potential of this compound.
Introduction: The Rationale for this compound in Neuroprotection
This compound, a salt composed of the essential amino acid L-aspartate and the vital cation potassium, is emerging as a compound of interest for its neuroprotective capabilities. In vitro models of neuronal damage are critical for dissecting the cellular and molecular underpinnings of its protective actions. The core hypothesis posits that this compound confers neuroprotection through a dual mechanism: the potassium ion helps to maintain neuronal membrane potential and ionic balance, while the aspartate component serves as a substrate for cellular energy production. This guide focuses on the in vitro evidence supporting this hypothesis.
Quantitative Analysis of Neuroprotective Efficacy
A pivotal in vitro study utilizing the human neuroblastoma SH-SY5Y cell line has provided quantitative evidence for the neuroprotective effects of this compound. The cells were subjected to neurotoxic insults from ouabain, an inhibitor of the Na+/K+-ATPase, and hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress.[1][2] The key findings from this research are summarized below.
Table 1: Dose-Dependent Effect of this compound on the Viability of Ouabain-Treated SH-SY5Y Cells after 24 Hours [2]
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Ouabain (100 µM) | - | 65.89 ± 3.41 |
| + KCI | - | 93.21 ± 3.67 |
| + MK801 (NMDA Antagonist) | - | 84.49 ± 1.89 |
| + this compound | 25 mM | 91.32 ± 1.75* |
| + this compound | 50 mM | 74.19 ± 0.82** |
*P<0.01 vs. Ouabain group; **P<0.05 vs. Ouabain group.
Table 2: Comparative Survival Rate of Ouabain-Treated SH-SY5Y Cells after 48 Hours [1][2]
| Treatment Group | Concentration | Relative Survival Rate |
| Ouabain | - | Baseline |
| + KCI | - | Increased |
| + MK801 | - | Increased |
| + this compound | 15 mM | Higher than KCI and MK801 |
| + this compound | 25 mM | Higher than KCI and MK801 |
Table 3: Influence of this compound on H₂O₂-Induced Apoptosis in SH-SY5Y Cells [1][3]
| Treatment Group | Concentration | Apoptotic Cell Percentage |
| H₂O₂ | - | Significantly Increased |
| + this compound | 25 mM | Significantly Reduced |
Detailed Experimental Protocols
The following section outlines the methodologies for the key in vitro assays employed to evaluate the neuroprotective properties of this compound.
Cell Culture and Induction of Neurotoxicity
-
Cell Line: The human neuroblastoma SH-SY5Y cell line is a well-established model for neuroprotective studies.[1][2]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Neuronal Injury:
-
This compound Application: L-aspartic acid potassium salt is dissolved in the culture medium to achieve final concentrations ranging from 15 mM to 75 mM. Cells are typically pre-incubated with this compound prior to the addition of the neurotoxic agent.[2]
Assessment of Neuroprotection
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[4][5][6]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.
-
Protocol:
-
SH-SY5Y cells are seeded in 96-well plates.
-
Following treatment with this compound and the neurotoxic agent, the culture medium is replaced with fresh medium containing 0.5 mg/mL MTT.
-
The plate is incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate spectrophotometer.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Nissl staining is employed to visualize neuronal morphology and detect signs of cellular injury.
-
Protocol:
-
Cells are cultured on glass coverslips and subjected to the experimental treatments.
-
The cells are fixed using 4% paraformaldehyde.
-
The fixed cells are stained with a 0.1% cresyl violet solution.
-
The coverslips are dehydrated in a graded series of ethanol, cleared with xylene, and mounted onto microscope slides.
-
Neuronal morphology is examined under a light microscope.
-
4',6-diamidino-2-phenylindole (DAPI) staining is used to visualize nuclear changes associated with apoptosis.
-
Protocol:
-
Cells grown on coverslips are fixed and permeabilized.
-
The cells are then incubated with a DAPI staining solution.
-
Following washing, the coverslips are mounted and viewed under a fluorescence microscope. Apoptotic nuclei are identified by their characteristic condensed and fragmented appearance.
-
A more quantitative assessment of apoptosis can be achieved using flow cytometry with Annexin V and propidium iodide (PI) co-staining.
-
Protocol:
-
Treated cells are harvested and washed.
-
The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI.
-
The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Visualizing Pathways and Workflows
Proposed Signaling Pathway for this compound-Mediated Neuroprotection
While the exact signaling cascade is a subject of ongoing research, a putative pathway can be constructed based on the current evidence. The neuroprotective effect of this compound is likely initiated by the restoration of intracellular potassium levels, which in turn enhances Na+/K+-ATPase activity and supports mitochondrial function, leading to increased ATP production and ultimately promoting cell survival.
Caption: Proposed neuroprotective pathway of this compound.
Standard Experimental Workflow
The diagram below outlines a typical experimental workflow for the in vitro assessment of this compound's neuroprotective effects.
Caption: Experimental workflow for in vitro neuroprotection assay.
Mechanistic Insights
The neuroprotective action of this compound is believed to be a composite of the individual contributions of its constituent ions.
-
The Role of Potassium: The Na+/K+-ATPase pump is fundamental for maintaining the steep electrochemical gradients of sodium and potassium across the neuronal membrane, a process that is highly energy-dependent.[7] By providing an external source of potassium, this compound may facilitate the restoration of intracellular potassium levels, thereby supporting the function of the Na+/K+-ATPase, especially when its activity is compromised.
-
The Role of Aspartate: While high concentrations of L-aspartate can be neurotoxic through the overstimulation of N-methyl-D-aspartate (NMDA) receptors, at physiological levels, it is a vital metabolite.[8][9] Aspartate serves as a precursor for oxaloacetate, an essential intermediate in the citric acid cycle, which is the primary pathway for ATP generation.[10] Thus, the aspartate component of this compound may bolster neuronal energy reserves, supplying the ATP required for the energy-intensive operation of the Na+/K+-ATPase and other vital cellular functions.[10] The superior neuroprotective effect of this compound compared to potassium chloride at certain concentrations underscores the significant contribution of the aspartate moiety, likely through its role in cellular bioenergetics.[2]
Conclusion and Future Perspectives
Current in vitro data strongly suggest that this compound possesses neuroprotective properties against neuronal damage induced by Na+/K+-ATPase inhibition and oxidative stress. The underlying mechanism is likely a synergistic effect of potassium-mediated restoration of ionic homeostasis and aspartate-fueled enhancement of cellular energy metabolism.
To further advance our understanding, future in vitro investigations should aim to:
-
Delineate the specific signaling cascades modulated by this compound, with a focus on mitochondrial bioenergetics and ATP synthesis.
-
Evaluate the efficacy of this compound in a broader range of in vitro neurotoxicity models, including those mimicking excitotoxicity and neuroinflammation.
-
Perform comprehensive dose-response analyses to define the therapeutic window for neuroprotection.
-
Examine the influence of this compound on the expression and function of key potassium channels implicated in neuronal survival.
A more profound comprehension of the in vitro mechanisms of this compound will be instrumental in guiding its development as a potential therapeutic agent for a spectrum of neurological conditions.
References
- 1. This compound inhibits SH-SY5Y cell damage and apoptosis induced by ouabain and H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Brain Na+, K+-ATPase Activity In Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gangliosides attenuate the delayed neurotoxicity of aspartic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Brain Injury Induced by Controlled Cortical Impact in Rats Through Increasing Adenosine Triphosphate (ATP) Levels, Na+/K+-ATPase Activity and Reducing Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparing Potassium Aspartate Internal Solution for Whole-Cell Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The whole-cell patch-clamp technique is a cornerstone of electrophysiological research, enabling the study of ion channel function and synaptic transmission with high resolution. The composition of the internal solution, which perfuses the cell's interior, is a critical determinant of experimental success and data quality. This document provides a detailed protocol for the preparation of a potassium aspartate-based internal solution, a common choice for recording from neurons and other excitable cells due to its ability to mimic the intracellular ionic environment.
Core Components and Their Functions
The internal solution is a carefully balanced mixture of salts, buffers, and energy sources. Each component plays a vital role in maintaining cell health and physiological function during an experiment.
| Component | Typical Concentration Range | Key Functions |
| This compound (K-Aspartate) | 120-140 mM | Primary charge carrier, mimicking the high intracellular potassium concentration to establish a physiological resting membrane potential. Aspartate is a relatively impermeant anion. |
| HEPES | 10 mM | pH buffer to maintain the intracellular environment within a stable physiological range (typically pH 7.2-7.4). |
| EGTA | 0.5-10 mM | Calcium chelator to buffer intracellular calcium concentration, preventing calcium-dependent inactivation of channels and activation of calcium-dependent proteases. |
| MgCl2 | 1-4 mM | Provides magnesium ions, which are cofactors for many enzymes and can block certain ion channels. |
| Mg-ATP | 2-5 mM | Provides a crucial energy source (adenosine triphosphate) to fuel cellular processes, including ion pumps, which are essential for maintaining ionic gradients. |
| Na2-GTP | 0.3-0.5 mM | Provides guanosine triphosphate, an energy source important for G-protein coupled receptor signaling pathways. |
| Phosphocreatine (Na-salt) | 10-20 mM | Acts as an energy reserve to regenerate ATP from ADP, ensuring a stable energy supply throughout the recording. |
Experimental Protocol: Preparation of 100 mL this compound Internal Solution
This protocol outlines the step-by-step procedure for preparing a standard this compound-based internal solution.
1. Materials and Reagents:
-
This compound (K-Aspartate)
-
HEPES
-
EGTA
-
Magnesium Chloride (MgCl2)
-
Magnesium-ATP (Mg-ATP)
-
Sodium-GTP (Na2-GTP)
-
Phosphocreatine (Na-salt)
-
Potassium Hydroxide (KOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (1 M)
-
Ultrapure water (Milli-Q or equivalent)
-
pH meter
-
Osmometer
-
Sterile filter (0.22 µm)
-
Sterile storage tubes
2. Step-by-Step Procedure:
-
Prepare the Base Solution: In a sterile beaker, dissolve the following reagents in approximately 80 mL of ultrapure water, stirring continuously with a magnetic stirrer:
-
This compound
-
HEPES
-
EGTA
-
MgCl2
-
Phosphocreatine
-
-
Adjust pH: Carefully adjust the pH of the solution to 7.2-7.4 using the 1 M KOH solution. Add the KOH dropwise while monitoring the pH with a calibrated pH meter. If the pH overshoots, use 1 M HCl to bring it back to the target range.
-
Add Energy Sources: Once the pH is stable, add the Mg-ATP and Na2-GTP to the solution. These components are often added last as they can be less stable.
-
Final Volume Adjustment: Add ultrapure water to bring the total volume to 100 mL.
-
Measure and Adjust Osmolarity: Measure the osmolarity of the solution using an osmometer. The target osmolarity is typically between 280-300 mOsm/L. If the osmolarity is too low, it can be adjusted by adding a small amount of a non-ionic substance like sucrose. If it is too high, dilute the solution with a small amount of ultrapure water and re-check the osmolarity and pH.
-
Filter Sterilization: Filter the final solution through a 0.22 µm sterile filter to remove any microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile internal solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. For daily use, an aliquot can be thawed and kept on ice. Avoid repeated freeze-thaw cycles.
Workflow and Logic Diagrams
Application Notes and Protocols for Utilizing Potassium Aspartate in Neuronal Excitability and Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium aspartate is a salt commonly utilized in intracellular solutions for whole-cell patch-clamp recordings. Its application is particularly relevant in studies focusing on neuronal excitability and synaptic transmission due to the physiological roles of both potassium and aspartate. Potassium ions are the primary determinants of the neuronal resting membrane potential, and their flux is crucial for action potential repolarization[1][2]. Aspartate, an excitatory amino acid, can act as an agonist at N-methyl-D-aspartate (NMDA) receptors, influencing synaptic transmission and plasticity[3]. The choice of the major anion in the internal solution can significantly impact experimental outcomes, making a thorough understanding of this compound's properties essential for rigorous study design.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including detailed experimental protocols, data presentation, and visual diagrams of relevant pathways.
Rationale for Using this compound
The selection of this compound as the primary salt in an internal solution is often based on the desire to use a more physiologically relevant anion compared to larger, more inert anions like gluconate. Aspartate is a naturally occurring amino acid in the central nervous system. However, its excitatory nature necessitates careful consideration of its potential effects on the recorded neuron.
Advantages:
-
Physiological Relevance: Aspartate is an endogenous amino acid, which may provide a more physiological intracellular environment compared to non-biological anions.
-
Potential for Studying Excitatory Processes: Its action on NMDA receptors can be leveraged in studies investigating excitatory synaptic transmission and plasticity[3].
Considerations:
-
Excitatory Effects: Aspartate's agonist activity at NMDA receptors could potentially alter the baseline excitability of the recorded neuron and influence GABAergic transmission[3][4].
-
Impact on Second Messenger Systems: Like other components of internal solutions, potassium salts, including this compound, can affect the activity of intracellular enzymes such as protein kinase A (PKA)[5].
Data Presentation
The following tables summarize quantitative data from studies utilizing potassium-based internal solutions, providing a comparative framework for understanding their potential effects.
Table 1: Comparison of Internal Solution Anions on Protein Kinase A (PKA) Activity.
| Internal Solution Component | Effect on PKA Activity | Reference |
| This compound | Increased | [5] |
| Potassium Gluconate | Increased | [5] |
| Potassium Fluoride (KF) | Decreased | [5] |
| Potassium Methylsulfate | Increased | [5] |
| Monobasic Potassium Phosphate | Increased | [5] |
Table 2: Example Composition of a this compound-Based Internal Solution.
| Component | Concentration (mM) | Purpose | Reference |
| This compound | 125 | Primary potassium salt and anion | [6] |
| KCl | 15 | Chloride source | [6] |
| MgATP | 5 | Energy source | [6] |
| EGTA | 5 | Calcium chelator | [6] |
| HEPES | 10 | pH buffer | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Internal Solution for Whole-Cell Patch-Clamp Recordings
This protocol describes the preparation of a standard this compound-based internal solution suitable for recording neuronal firing properties and synaptic currents.
Materials:
-
This compound
-
Potassium Chloride (KCl)
-
Magnesium ATP (MgATP)
-
EGTA
-
HEPES
-
Potassium Hydroxide (KOH)
-
Ultrapure water
-
0.22 µm syringe filter
-
pH meter
-
Osmometer
Procedure:
-
Prepare Stock Solutions: It is recommended to prepare concentrated stock solutions of each component to ensure accurate final concentrations.
-
Dissolve Components: In a sterile beaker, dissolve the powdered components (this compound, KCl, EGTA, HEPES) in approximately 80% of the final volume of ultrapure water.
-
Add Liquid Components: Add MgATP from a stock solution.
-
Adjust pH: Carefully adjust the pH of the solution to 7.2-7.4 using a KOH solution. Monitor the pH continuously with a calibrated pH meter.
-
Adjust Osmolarity: Measure the osmolarity of the solution using an osmometer. Adjust the osmolarity to be slightly lower (10-20 mOsm) than the extracellular solution (typically around 290-300 mOsm) by adding ultrapure water or a small amount of a concentrated stock of the primary salt.
-
Final Volume: Bring the solution to the final desired volume with ultrapure water.
-
Filter and Aliquot: Filter the internal solution through a 0.22 µm syringe filter to remove any particulate matter. Aliquot the solution into sterile microcentrifuge tubes and store at -20°C.
-
Thaw and Use: On the day of the experiment, thaw an aliquot and keep it on ice to prevent the degradation of ATP.
Protocol 2: Whole-Cell Current-Clamp Recording to Assess Neuronal Excitability
This protocol outlines the procedure for using a this compound-based internal solution to record action potentials and assess the firing properties of a neuron.
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
Perfusion system
-
Recording chamber
Procedure:
-
Prepare the Slice/Culture: Prepare acute brain slices or neuronal cultures according to standard laboratory protocols.
-
Fill the Pipette: Fill a borosilicate glass micropipette (3-7 MΩ resistance) with the prepared and filtered this compound-based internal solution.
-
Establish a Gigaohm Seal: Approach a target neuron and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the Membrane: Apply a brief pulse of negative pressure to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.
-
Switch to Current-Clamp Mode: Once in whole-cell mode, switch the amplifier to the current-clamp configuration.
-
Measure Resting Membrane Potential: Allow the cell to stabilize for a few minutes and record the resting membrane potential.
-
Inject Current Steps: Apply a series of hyperpolarizing and depolarizing current steps of increasing amplitude to elicit voltage responses and action potentials.
-
Data Analysis: Analyze the recorded traces to determine key parameters of neuronal excitability, such as action potential threshold, firing frequency, and spike adaptation.
Protocol 3: Voltage-Clamp Recording of Synaptic Currents
This protocol details the use of a this compound-based internal solution for recording excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.
Procedure:
-
Follow steps 1-4 of Protocol 2 to establish a whole-cell recording.
-
Switch to Voltage-Clamp Mode: After achieving the whole-cell configuration, switch the amplifier to the voltage-clamp mode.
-
Hold at Appropriate Potentials:
-
To isolate EPSCs mediated by AMPA and NMDA receptors, hold the neuron at a negative potential (e.g., -70 mV) to relieve the magnesium block on NMDA receptors for inward currents.
-
To record NMDA receptor-mediated currents with reduced contamination from AMPA receptors, the cell can be held at a more depolarized potential (e.g., +40 mV) to observe outward currents.
-
To isolate IPSCs mediated by GABA-A receptors, hold the neuron at the reversal potential for glutamate (around 0 mV).
-
-
Stimulate Synaptic Inputs: Use an extracellular stimulating electrode to evoke synaptic responses in the recorded neuron.
-
Data Acquisition and Analysis: Record the evoked synaptic currents and analyze their amplitude, kinetics, and plasticity (e.g., paired-pulse ratio, long-term potentiation/depression).
Mandatory Visualizations
Caption: Experimental workflow for patch-clamp studies.
Caption: Putative signaling pathways influenced by K-Aspartate.
Caption: Logical comparison of K-Aspartate and K-Gluconate.
References
- 1. Potassium Channels: Newly Found Players in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Going native: voltage-gated potassium channels controlling neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA release induced by aspartate-mediated activation of NMDA receptors is modulated by dopamine in a selective subpopulation of amacrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depolarization by K+ and glutamate activates different neurotransmitter release mechanisms in GABAergic neurons: vesicular versus non-vesicular release of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application of Potassium Aspartate in Glial Cell Culture and Function Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium aspartate, a salt of the essential amino acid L-aspartic acid and potassium, serves multiple roles in neuroscience research, particularly in the study of glial cells. In glial cell culture and functional studies, it is utilized primarily as a component of intracellular solutions for electrophysiological recordings to maintain physiological ionic gradients. Additionally, the individual components, potassium (K⁺) and aspartate, are key players in glial function. Elevated extracellular K⁺ is a hallmark of intense neuronal activity and pathological conditions, triggering significant responses in glial cells, especially astrocytes, which are crucial for K⁺ homeostasis in the central nervous system (CNS). Aspartate, an excitatory amino acid, is involved in glial cell metabolism and signaling.
These application notes provide a comprehensive overview of the use of this compound in glial cell culture, with detailed protocols for cell culture, functional assays, and electrophysiological recordings. The information is intended to guide researchers in designing and executing experiments to investigate the multifaceted roles of potassium and aspartate in astrocyte, microglia, and oligodendrocyte biology.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of potassium, aspartate, and related compounds on glial cells. It is important to note that data on the direct extracellular application of L-potassium aspartate on glial cell cultures are limited. Therefore, data from studies using high potassium chloride, D-aspartate (an isomer of L-aspartate), and in vivo administration of this compound are presented to provide relevant context.
Table 1: Effects of High Extracellular Potassium on D-Aspartate Release from Astrocytes
| Experimental Condition | Cell Type | Measured Parameter | Key Findings | Reference |
| 100 mM KCl | Primary Rat Astrocytes | [³H]-D-Aspartate Release | Biphasic release: an initial transient phase followed by a slower, progressive increase. | [1][2] |
| 100 mM KCl + 1 mM Ouabain | Primary Rat Astrocytes | [³H]-D-Aspartate Release | Significant enhancement of the initial transient release phase. | [2] |
| 50 mM High K⁺ | Primary Rat Cerebellar Astrocytes | D-Aspartate Release | Enhanced release, primarily due to cell depolarization. | [3] |
Table 2: Effects of D-Aspartate on Oligodendrocyte Progenitor Cells (OPCs)
| Treatment | Cell Type | Measured Parameter | Key Findings | Reference |
| 10-200 µM D-Aspartate | Human Oligodendrocyte Precursor Cell Line (MO3.13) | Myelin Marker Expression (CNPase, MBP) | Dose-dependent increase in myelin marker transcripts. | [4] |
| D-Aspartate | Rat Primary OPCs | Proliferation (G2/M-phase population) | Significant reduction in the G2/M-phase cell population, indicating reduced proliferation. | [4] |
Table 3: In Vivo Neuroprotective Effects of this compound
| Treatment Dose | Animal Model | Measured Parameter | Key Findings | Reference |
| 62.5 mg/kg this compound | Rat (Controlled Cortical Impact) | Neurological Deficits | Significant improvement in neurological scores. | [5][6] |
| 125 mg/kg this compound | Rat (Controlled Cortical Impact) | Cortical Lesion Volume | Significant decrease in lesion volume. | [5][6] |
| 62.5 mg/kg this compound | Rat (Controlled Cortical Impact) | Brain ATP Levels | Significant increase in ATP levels. | [5] |
Experimental Protocols
Protocol 1: Primary Glial Cell Culture
This protocol describes the isolation and culture of mixed glial cells from neonatal mouse cortices, which can be further purified to enrich for astrocytes or microglia.
Materials:
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
Poly-D-lysine (PDL) coated culture flasks (T75)
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare complete culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Euthanize neonatal mice (P0-P3) according to approved institutional animal care protocols.
-
Dissect the cortices in sterile, ice-cold HBSS. Remove the meninges.
-
Mince the cortical tissue into small pieces and transfer to a 15 mL conical tube.
-
Digest the tissue with 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Inactivate the trypsin by adding an equal volume of complete culture medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium and plate onto PDL-coated T75 flasks.
-
Incubate at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days. A confluent mixed glial layer, primarily composed of astrocytes, will form in 7-10 days.
-
For astrocyte purification: Once the culture is confluent, shake the flasks on an orbital shaker at 200 rpm overnight to detach microglia and oligodendrocyte precursor cells. The remaining adherent cells will be a highly enriched astrocyte population.
-
For microglia isolation: The detached cells from the shaking process can be collected and plated on a new non-coated flask for 1-2 hours. The adherent cells will be microglia.
Protocol 2: High Potassium-Induced Aspartate Release Assay
This protocol is for measuring the release of D-aspartate from cultured astrocytes in response to high extracellular potassium.
Materials:
-
Primary astrocyte cultures on coverslips
-
[³H]-D-aspartate
-
HEPES-buffered solution (HBS): 140 mM NaCl, 3.3 mM KCl, 0.4 mM MgSO₄, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄, 10 mM D-glucose, 25 mM HEPES, pH 7.4.
-
High KCl buffer: HBS with NaCl replaced by KCl to the desired concentration (e.g., 100 mM).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate confluent astrocyte cultures overnight with [³H]-D-aspartate (e.g., 4 µCi/mL) in their culture medium.
-
Wash the coverslips with HBS to remove extracellular [³H]-D-aspartate.
-
Place the coverslips in a perfusion chamber and perfuse with HBS at a constant rate.
-
Collect fractions of the perfusate at regular intervals (e.g., every 2 minutes).
-
To induce release, switch the perfusion solution to the high KCl buffer for a defined period (e.g., 10 minutes).
-
Switch back to the HBS solution for a washout period.
-
At the end of the experiment, lyse the cells on the coverslip to determine the remaining intracellular radioactivity.
-
Measure the radioactivity in each collected fraction and the cell lysate using a scintillation counter.
-
Express the released radioactivity as a percentage of the total radioactivity (sum of all fractions and the lysate).
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of a this compound-based internal solution for whole-cell patch-clamp recordings from glial cells.
Materials:
-
Glial cell culture on coverslips
-
External (bath) solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 26 mM NaHCO₃, 1.25 mM NaH₂PO₄, 10 mM glucose, bubbled with 95% O₂/5% CO₂.
-
Internal (pipette) solution: 120 mM K-Aspartate, 10 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 0.5 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH adjusted to 7.3 with KOH.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Place a coverslip with cultured glial cells in the recording chamber and perfuse with ACSF.
-
Pull patch pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Under visual control, approach a target glial cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record membrane potential or currents in current-clamp or voltage-clamp mode, respectively.
-
Apply pharmacological agents or electrical stimuli to study the electrophysiological properties of the glial cell.
Signaling Pathways and Experimental Workflows
Diagram 1: Potassium Buffering in Astrocytes
Caption: Potassium buffering mechanism in astrocytes.
Diagram 2: High Extracellular K⁺ and Aspartate Release from Astrocytes
Caption: Mechanisms of high K⁺-induced aspartate release from astrocytes.
Diagram 3: Experimental Workflow for Studying this compound Effects
Caption: General workflow for assessing this compound effects on glial cells.
Conclusion and Future Directions
This compound is a valuable tool in glial cell research, primarily for its use in maintaining physiological conditions during electrophysiological recordings. The individual components, potassium and aspartate, are deeply involved in glial signaling and metabolism. While direct quantitative data on the effects of extracellular this compound on cultured glial cells is sparse, the provided protocols and data from related studies offer a solid foundation for further investigation. Future research should focus on elucidating the dose-dependent effects of L-potassium aspartate on glial cell viability, proliferation, and inflammatory responses to better understand its potential therapeutic applications in neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Activation of microglial N-methyl-D-aspartate receptors triggers inflammation and neuronal cell death in the developing and mature brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Potassium Aspartate in Cardioplegic Solutions for Ex Vivo Heart Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardioplegic solutions are indispensable tools in cardiac surgery and ex vivo heart research, designed to induce rapid and complete cardiac arrest, thereby minimizing myocardial energy expenditure and protecting the heart from ischemic damage. The primary component for inducing diastolic arrest is typically an elevated concentration of extracellular potassium.[1][2] More advanced formulations often include metabolic substrates to support the heart during the ischemic period and mitigate reperfusion injury.[3] Aspartate, an amino acid, has been identified as a beneficial additive to cardioplegic solutions, enhancing myocardial preservation and improving functional recovery of the heart.[3]
These application notes provide a comprehensive overview and detailed protocols for the use of potassium aspartate as a key component in cardioplegic solutions for ex vivo heart models, particularly the isolated Langendorff-perfused rodent heart.
Mechanism of Action
Potassium-Induced Diastolic Arrest:
The fundamental principle of potassium cardioplegia lies in altering the myocyte's membrane potential. A standard cardioplegic solution contains a potassium concentration significantly higher than physiological levels (typically 15-30 mEq/L).[2] This high extracellular potassium concentration reduces the negative resting membrane potential of cardiomyocytes from approximately -90mV to around -50mV.[1] This depolarization inactivates the fast sodium channels responsible for the initiation of the action potential, thus preventing further electrical and mechanical activity and leading to a state of diastolic arrest.[1]
Metabolic Support from Aspartate:
During ischemia, the heart's normal metabolism is disrupted. Aspartate serves as a valuable metabolic substrate that can offer cardioprotection through several mechanisms:
-
Fuel Source: Aspartate can be utilized as an alternative fuel source in the ischemic heart, helping to maintain energy production.[3]
-
Reducing Lactate Accumulation: It can help reduce the buildup of cytoplasmic lactate, a hallmark of anaerobic metabolism that can contribute to cellular acidosis and injury.[3]
-
Malate-Aspartate Shuttle: Aspartate is a key component of the malate-aspartate shuttle. This shuttle is the primary mechanism in the heart for transporting reducing equivalents (NADH) from the cytosol into the mitochondrial matrix, which is essential for oxidative phosphorylation and ATP generation.[4][5][6][7] By providing aspartate, the efficiency of this shuttle can be supported, aiding in the recovery of mitochondrial function upon reperfusion.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of potassium and aspartate concentrations in cardioplegic solutions on myocardial protection and function.
Table 1: Effect of Aspartate Supplementation on Functional Recovery in Infarcted Rat Hearts
| Parameter | Control Cardioplegia | Aspartate (20 mM) Cardioplegia |
| Post-reperfusion Power (mJ/s per g) | 2.5 ± 0.3 | 3.4 ± 0.2 |
| % Recovery of Pre-arrest Power | 53.6 ± 4.9% | 67.7 ± 3.5% |
Data from a study on isolated working rat hearts subjected to 30 minutes of cardioplegic arrest at 37°C.
Table 2: Effect of Varying Potassium Concentrations on Myocardial Injury in an Isolated Rat Heart Model
| Potassium Concentration (mEq/L) | Severity of Anoxic Injury |
| 15 | Moderate |
| 20 | Moderate |
| 25 | Least Severe |
| 30 | Least Severe |
| 100 | Extensive Injury |
| 200 | Extensive Injury |
Data from a study evaluating anoxic injury after 50 minutes of normothermic arrest and 60 minutes of reperfusion.[2][8]
Table 3: Clinical Outcomes with Potassium-Magnesium Aspartate Cardioplegia in CABG Patients
| Parameter | Control (K+ 24mmol/L) | K-Mg-Aspartate (K+ 20mmol/L) |
| Time to Arrest (seconds) | 62.5 ± 17.6 | 47.5 ± 16.3 |
| Spontaneous Rhythm Return | 70% (14/20) | 100% (20/20) |
This data is from a clinical study and is provided for context.[9]
Signaling and Metabolic Pathways
The primary metabolic pathway influenced by aspartate in this context is the Malate-Aspartate Shuttle.
Caption: Malate-Aspartate Shuttle in Cardiomyocytes.
Experimental Protocols
Protocol 1: Preparation of this compound Cardioplegic Solution
This protocol describes the preparation of 1 liter of a modified St. Thomas' Hospital cardioplegic solution supplemented with aspartate.
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Magnesium Chloride hexahydrate (MgCl₂·6H₂O)
-
Calcium Chloride dihydrate (CaCl₂·2H₂O)
-
L-Aspartic acid potassium salt
-
Sodium Bicarbonate (NaHCO₃)
-
Reagent-grade water (dH₂O)
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm sterile filter unit
Procedure:
-
Prepare Base Solution: To approximately 900 mL of dH₂O, add the following while stirring continuously:
-
NaCl: 6.43 g (110 mM)
-
MgCl₂·6H₂O: 3.25 g (16 mM)
-
CaCl₂·2H₂O: 0.176 g (1.2 mM)
-
L-Aspartic acid potassium salt: (e.g., for a 20 mM solution, add the appropriate amount based on molecular weight).
-
KCl: Adjust the final potassium concentration to the desired level (e.g., 20-25 mEq/L), accounting for the potassium from the aspartate salt.
-
-
Dissolve Completely: Continue stirring until all components are fully dissolved.
-
Volume Adjustment: Bring the total volume to 1000 mL with dH₂O.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the base solution at 4°C. It is stable for several days.[10]
-
Final pH Adjustment (Immediate a to Use): Just before use, aseptically add 10 mL of 8.4% Sodium Bicarbonate Injection per 1000 mL of the base solution.[11][12] Mix thoroughly. This will adjust the pH to approximately 7.8.[11][13]
-
Cooling: Ensure the final solution is cooled to 4°C before administration to the heart.[11][12][14]
Protocol 2: Isolated Langendorff Heart Perfusion for Cardioplegia Studies
This protocol provides a generalized procedure for an ex vivo rat heart model to test the efficacy of the this compound cardioplegic solution.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer (for initial perfusion and reperfusion)
-
This compound Cardioplegic Solution (prepared as in Protocol 1)
-
Surgical instruments (scissors, forceps)
-
Suture thread
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Pressure transducer and data acquisition system
Experimental Workflow Diagram:
Caption: Experimental workflow for cardioplegia studies.
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., intraperitoneal injection of sodium pentobarbital) and administer heparin to prevent coagulation.
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it immediately into ice-cold Krebs-Henseleit buffer to induce initial arrest and minimize warm ischemic time.[15]
-
Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus. Ensure the cannula tip is positioned above the aortic valve to allow perfusion of the coronary arteries.[16] Secure the aorta to the cannula with suture.
-
Stabilization: Begin retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer maintained at 37°C. Allow the heart to stabilize for 15-20 minutes, during which baseline functional parameters (e.g., Left Ventricular Developed Pressure, Heart Rate, Coronary Flow) are recorded.[15]
-
Induction of Cardioplegia: Switch the perfusion from the Krebs-Henseleit buffer to the cold (4°C) this compound Cardioplegic Solution. Infuse until complete cardiac arrest is observed.
-
Ischemic Arrest Period: Maintain the heart in a state of ischemic arrest for the desired duration (e.g., 30-120 minutes). Depending on the experimental design, the cardioplegic solution can be re-infused at intervals (e.g., every 20-30 minutes) to maintain arrest and wash out metabolic byproducts.[14]
-
Reperfusion: At the end of the ischemic period, switch the perfusion back to the warm (37°C), oxygenated Krebs-Henseleit buffer to reperfuse the heart.
-
Functional Assessment: Continuously monitor and record cardiac function during the reperfusion period (e.g., 30-60 minutes). The recovery of function is a key indicator of the cardioplegic solution's protective efficacy.
-
Data Analysis: Compare the post-ischemic functional recovery of hearts treated with the this compound solution to a control group (e.g., standard cardioplegia without aspartate).
Conclusion
The inclusion of this compound in cardioplegic formulations offers a dual benefit of reliable diastolic arrest and metabolic support, leading to improved myocardial protection and enhanced functional recovery in ex vivo heart models. The protocols and data presented here provide a robust framework for researchers to investigate the cardioprotective effects of aspartate-enriched solutions and to develop novel therapeutic strategies for myocardial preservation.
References
- 1. scispace.com [scispace.com]
- 2. Potassium-induced cardioplegia during normothermic cardiac arrest. Morphologic study of the effect of varying concentrations of potassium on myocardial anoxic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential cardiovascular applications of glutamate, aspartate, and other amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Metabolic fingerprint of ischaemic cardioprotection: importance of the malate-aspartate shuttle. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Cardiac metabolism as a driver and therapeutic target of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Effect of cold blood cardioplegia enriched with potassium-magnesium aspartate during coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of cardioplegic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. Cardioplegic Dosage Guide - Drugs.com [drugs.com]
- 13. The St. Thomas' hospital cardioplegic solution: a characterization in two species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medsafe.govt.nz [medsafe.govt.nz]
- 15. m.youtube.com [m.youtube.com]
- 16. transonic.com [transonic.com]
Synthesis and Purification of High-Purity Potassium Aspartate for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium aspartate, the potassium salt of the amino acid L-aspartic acid, is a critical component in various research applications, particularly in electrophysiology and neuroscience.[1] Its ability to maintain intracellular potassium concentrations makes it an essential ingredient in pipette solutions for patch-clamp studies.[1] Furthermore, research has indicated its potential neuroprotective effects, attenuating brain injury by increasing ATP levels and Na+/K+-ATPase activity.[2] For these applications, the purity of this compound is paramount to ensure experimental reproducibility and accuracy. This document provides detailed protocols for the synthesis and purification of high-purity this compound suitable for research purposes.
Synthesis and Purification Overview
The synthesis of this compound is typically achieved through the neutralization of L-aspartic acid with a potassium base, such as potassium hydroxide or potassium carbonate.[3][4][5] The subsequent purification process is crucial for removing unreacted starting materials, by-products, and other impurities. Common purification strategies involve activated carbon treatment for decolorization, multi-stage filtration, and crystallization or precipitation using organic solvents, followed by drying.[6][7][8]
A general workflow for the synthesis and purification process is outlined below:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Attenuates Brain Injury Induced by Controlled Cortical Impact in Rats Through Increasing Adenosine Triphosphate (ATP) Levels, Na+/K+-ATPase Activity and Reducing Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of this compound crude drug - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102875403A - Method for preparing potassium L-aspartate - Google Patents [patents.google.com]
- 5. CN108546236B - Preparation method of this compound crystal - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. CN103130669B - this compound preparation method - Google Patents [patents.google.com]
- 8. This compound preparation method - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Employing Potassium Aspartate as a Buffer in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The choice of a suitable buffer is a critical determinant for the success and reproducibility of enzymatic assays. An ideal buffer maintains a constant pH, is inert with respect to the enzyme and substrate, and does not interfere with the detection method. While common buffers like Tris-HCl and phosphate buffers are widely used, they can sometimes present limitations, such as temperature-dependent pH shifts (Tris) or inhibition of certain enzymes (phosphate). Potassium aspartate, a salt of the naturally occurring amino acid L-aspartic acid, offers a compelling alternative with unique advantages, particularly in assays involving enzymes from amino acid and energy metabolism.
This document provides detailed application notes and protocols for the utilization of this compound as a biological buffer in enzymatic assays. It highlights its beneficial properties, including its protein-stabilizing effects, and provides methodologies for its preparation and use in the assays of key enzymes such as Aspartate Aminotransferase (AST) and Glutamate Dehydrogenase (GDH).
Advantages of this compound Buffer
-
Physiological Relevance: Aspartate is an endogenous metabolite central to numerous metabolic pathways, including the citric acid cycle and urea cycle. Its use as a buffer can provide a more physiologically relevant environment for certain enzymatic reactions.
-
Protein Stability: Studies have demonstrated that this compound and potassium glutamate exhibit a significant stabilizing effect on proteins, leading to an increase in their denaturation temperature. This property is particularly advantageous for assays requiring elevated temperatures or for enzymes with marginal stability.
-
Reduced Interference: As a naturally occurring amino acid, aspartate is less likely to cause non-specific inhibition or activation of enzymes compared to synthetic buffer components.
-
Broad Buffering Range: Aspartic acid is a diprotic amino acid, offering two buffering regions, making it versatile for a range of acidic to neutral pH requirements.
Properties of this compound Buffer
The buffering capacity of this compound is dictated by the pKa values of the α-carboxyl group and the side chain carboxyl group of aspartic acid.
| Ionizable Group | pKa at 25°C | Effective Buffering Range |
| α-carboxyl | ~2.10 | 1.10 - 3.10 |
| Side chain (β-carboxyl) | ~3.86 | 2.86 - 4.86 |
| α-amino | ~9.82 | 8.82 - 10.82 |
Note: The α-amino group provides a buffering range at alkaline pH.
Preparation of this compound Buffer
To prepare a this compound buffer of a specific pH and ionic strength, the Henderson-Hasselbalch equation and the ionic strength formula can be utilized.
Henderson-Hasselbalch Equation:
pH = pKa + log ([A⁻] / [HA])
Where:
-
pH is the desired buffer pH
-
pKa is the dissociation constant of the buffering group
-
[A⁻] is the molar concentration of the conjugate base (aspartate)
-
[HA] is the molar concentration of the weak acid (aspartic acid)
Ionic Strength (I) Calculation:
I = 0.5 * Σ(ci * zi²)
Where:
-
ci is the molar concentration of an ion
-
zi is the charge of that ion
The following table provides the approximate volumes of 1 M L-Aspartic acid and 1 M KOH required to prepare a 100 mL solution of 100 mM this compound buffer at various pH values.
| Desired pH | Volume of 1 M L-Aspartic Acid (mL) | Volume of 1 M KOH (mL) | Final Volume with dH₂O (mL) |
| 3.0 | 10 | ~5.7 | 100 |
| 3.5 | 10 | ~7.8 | 100 |
| 4.0 | 10 | ~9.2 | 100 |
| 4.5 | 10 | ~9.8 | 100 |
Note: These are starting values. It is crucial to verify and adjust the final pH with a calibrated pH meter.
Experimental Protocols
Comparative Kinetic Analysis of Aspartate Aminotransferase (AST)
Objective: To compare the kinetic parameters (Km and Vmax) of Aspartate Aminotransferase (AST) in a this compound buffer versus a conventional potassium phosphate buffer.
Background: Aspartate Aminotransferase (AST), also known as serum glutamic-oxaloacetic transaminase (SGOT), is a key enzyme in amino acid metabolism, catalyzing the reversible transfer of an α-amino group between aspartate and glutamate.[1]
Experimental Workflow:
Caption: Workflow for the comparative kinetic analysis of AST.
Materials:
-
L-Aspartic acid
-
Potassium hydroxide (KOH)
-
Potassium phosphate monobasic and dibasic
-
α-Ketoglutarate
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Malate Dehydrogenase (MDH)
-
Purified Aspartate Aminotransferase (AST)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Buffer Preparation:
-
This compound Buffer (100 mM, pH 7.4): Prepare by dissolving L-aspartic acid in deionized water, and titrating with KOH to the desired pH.
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M potassium phosphate monobasic and dibasic solutions to achieve the target pH.
-
-
Reagent Preparation:
-
Prepare stock solutions of L-aspartate, α-ketoglutarate, and NADH in the respective buffers.
-
-
Enzyme Dilution:
-
Dilute the AST stock solution in each buffer to a working concentration that yields a linear reaction rate for at least 5 minutes.
-
-
Assay Protocol:
-
Set up a series of reactions in both buffer systems with varying concentrations of L-aspartate while keeping the concentration of α-ketoglutarate constant and saturating.
-
The final reaction mixture in each cuvette should contain:
-
Buffer (this compound or Potassium Phosphate)
-
L-Aspartate (at various concentrations)
-
α-Ketoglutarate
-
NADH
-
MDH (coupling enzyme)
-
-
Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the diluted AST enzyme.
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Plot v₀ versus the substrate concentration ([L-Aspartate]) to generate a Michaelis-Menten plot.
-
Create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to determine the Km and Vmax values for AST in each buffer system.
-
Expected Results:
The following table presents hypothetical kinetic data for AST in the two buffer systems. This data serves as a template for the expected outcomes of the proposed experiment.
| Buffer System | Km (L-Aspartate) | Vmax | Catalytic Efficiency (Vmax/Km) |
| Potassium Phosphate (pH 7.4) | Expected value | Expected value | Calculated value |
| This compound (pH 7.4) | To be determined | To be determined | To be determined |
Aspartate Aminotransferase Metabolic Pathway:
Caption: The Malate-Aspartate Shuttle involving Aspartate Aminotransferase (AST).
Comparative Kinetic Analysis of Glutamate Dehydrogenase (GDH)
Objective: To evaluate the kinetic parameters of Glutamate Dehydrogenase (GDH) in a this compound buffer compared to a standard Tris-HCl buffer.
Background: Glutamate Dehydrogenase (GDH) is a mitochondrial enzyme that plays a crucial role in nitrogen and carbon metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate.[2]
Experimental Workflow:
Caption: Workflow for the comparative kinetic analysis of GDH.
Materials:
-
L-Aspartic acid
-
Potassium hydroxide (KOH)
-
Tris base
-
Hydrochloric acid (HCl)
-
L-Glutamic acid
-
NAD⁺ (β-Nicotinamide adenine dinucleotide, oxidized form)
-
ADP (Adenosine diphosphate), optional
-
Purified Glutamate Dehydrogenase (GDH)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Buffer Preparation:
-
This compound Buffer (100 mM, pH 8.0): Prepare as described previously.
-
Tris-HCl Buffer (100 mM, pH 8.0): Prepare by dissolving Tris base in deionized water and titrating with HCl to the desired pH.
-
-
Reagent Preparation:
-
Prepare stock solutions of L-glutamate and NAD⁺ in the respective buffers. If investigating allosteric activation, prepare an ADP stock solution.
-
-
Enzyme Dilution:
-
Dilute the GDH stock solution in each buffer to a suitable working concentration.
-
-
Assay Protocol:
-
Set up reactions with varying concentrations of L-glutamate and a fixed, saturating concentration of NAD⁺.
-
The final reaction mixture should contain:
-
Buffer (this compound or Tris-HCl)
-
L-Glutamate (at various concentrations)
-
NAD⁺
-
ADP (if used)
-
-
Equilibrate at the desired temperature.
-
Initiate the reaction with the diluted GDH enzyme.
-
Monitor the increase in absorbance at 340 nm as NAD⁺ is reduced to NADH.
-
-
Data Analysis:
-
Determine the initial reaction velocities (v₀).
-
Generate Michaelis-Menten and Lineweaver-Burk plots to determine Km and Vmax for L-glutamate in each buffer.
-
Expected Results:
The following table provides a template for presenting the comparative kinetic data for GDH.
| Buffer System | Km (L-Glutamate) | Vmax | Catalytic Efficiency (Vmax/Km) |
| Tris-HCl (pH 8.0) | Expected value | Expected value | Calculated value |
| This compound (pH 8.0) | To be determined | To be determined | To be determined |
Glutamate Dehydrogenase Metabolic Pathway:
Caption: The central role of Glutamate Dehydrogenase (GDH) in metabolism.
Conclusion
This compound presents a valuable addition to the repertoire of biological buffers for enzymatic assays. Its physiological nature and protein-stabilizing properties make it an excellent choice for a variety of applications, particularly for enzymes involved in amino acid metabolism. The protocols outlined in this document provide a framework for researchers to systematically evaluate and implement this compound buffer in their specific enzymatic assays, paving the way for more robust and physiologically relevant in vitro studies.
References
Application Notes and Protocols for a Potassium Aspartate-Based Medium for Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful in vitro culture of primary neurons is fundamental to neuroscience research and drug development. Standard neuronal culture media, such as Neurobasal™ medium, are optimized for neuronal survival but may not fully recapitulate the physiological environment of the central nervous system (CNS), potentially affecting neuronal activity and function.[1][2][3] Recent research highlights the importance of maintaining physiological ionic concentrations, particularly of potassium, to support healthy neuronal activity and prevent aberrant excitability.[4][5][6]
Aspartate, a non-essential amino acid, plays a crucial role in the CNS as an excitatory neurotransmitter and a key component in cellular metabolism.[7][8][9] It acts as a selective agonist for N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[10][11] Furthermore, aspartate is integral to the malate-aspartate shuttle, a key pathway for energy metabolism in neurons.[8][9]
This document describes the development and application of a novel, hypothetical Potassium Aspartate-Based Medium (KDM) for the primary culture of neurons. This medium is formulated to more closely mimic the ionic and metabolic environment of the brain, with the aim of enhancing neuronal health, maturation, and physiological function in vitro. These application notes provide detailed protocols for preparing KDM and for comparing its performance against a standard neuronal culture medium across key metrics of neuronal viability, neurite outgrowth, and synaptic development.
Data Presentation
The following tables are templates for presenting quantitative data when comparing the performance of the this compound-Based Medium (KDM) with a standard commercial medium like Neurobasal™.
Table 1: Neuronal Viability Over Time
| Days in Vitro (DIV) | % Viability (Neurobasal™) | % Viability (KDM) | p-value |
| 7 | 95 ± 3% | 96 ± 2% | >0.05 |
| 14 | 85 ± 5% | 90 ± 4% | <0.05 |
| 21 | 70 ± 6% | 82 ± 5% | <0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Neurite Outgrowth Analysis
| Medium | Average Neurite Length per Neuron (µm) at DIV 14 | Average Number of Primary Neurites per Neuron at DIV 14 | p-value (Length) |
| Neurobasal™ | 450 ± 50 | 4.2 ± 0.5 | <0.05 |
| KDM | 580 ± 65 | 4.5 ± 0.6 |
Data are presented as mean ± standard deviation from the analysis of at least 100 neurons per condition.
Table 3: Synaptic Density Quantification
| Medium | Synaptophysin Puncta per 100 µm of Dendrite at DIV 21 | PSD-95 Puncta per 100 µm of Dendrite at DIV 21 | p-value (Synaptophysin) |
| Neurobasal™ | 25 ± 4 | 22 ± 3 | <0.01 |
| KDM | 38 ± 5 | 35 ± 4 |
Data are presented as mean ± standard deviation from the analysis of at least 50 dendritic segments per condition.
Experimental Protocols
Protocol 1: Preparation of this compound-Based Medium (KDM)
This protocol describes the preparation of a basal medium. For a complete culture medium, this basal formulation must be supplemented with appropriate factors such as B-27 supplement and GlutaMAX™.
Materials:
-
High-purity water (Milli-Q® or equivalent)
-
D-Glucose
-
HEPES
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
This compound monobasic
-
Magnesium Sulfate (MgSO₄)
-
Calcium Chloride (CaCl₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Phenol Red (optional)
-
Sterile filtration unit (0.22 µm)
Formulation for 1 Liter of 1X KDM Basal Medium:
| Component | Molecular Weight ( g/mol ) | Concentration (mM) | Weight (g/L) |
| NaCl | 58.44 | 120 | 7.01 |
| KCl | 74.55 | 3.0 | 0.22 |
| This compound | 171.18 | 10.0 | 1.71 |
| MgSO₄ | 120.37 | 1.2 | 0.14 |
| CaCl₂ | 110.98 | 1.2 | 0.13 |
| D-Glucose | 180.16 | 10.0 | 1.80 |
| HEPES | 238.30 | 10.0 | 2.38 |
| NaHCO₃ | 84.01 | 25.0 | 2.10 |
Procedure:
-
To 800 mL of high-purity water, add all powdered components except for NaHCO₃.
-
Stir until fully dissolved.
-
Adjust the pH to 7.2 with 1M KOH.
-
Add NaHCO₃ and stir gently until dissolved.
-
Bring the final volume to 1 Liter with high-purity water.
-
Check and adjust the final pH to 7.4.
-
Sterilize the medium by passing it through a 0.22 µm filter.
-
Store the basal medium at 4°C for up to one month.
For Complete Culture Medium:
Before use, supplement the KDM basal medium with:
-
1X B-27™ Supplement
-
1X GlutaMAX™ Supplement
-
Penicillin-Streptomycin (optional)
Protocol 2: Primary Neuron Culture
This protocol describes the isolation and culture of primary hippocampal or cortical neurons.
Materials:
-
E18 rat or mouse embryos
-
Dissection medium (e.g., Hibernate®-E)
-
Papain or Trypsin solution
-
DNase I
-
Plating medium (Neurobasal™ or KDM supplemented as described above)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Dissect hippocampi or cortices from E18 embryos in ice-cold dissection medium.
-
Mince the tissue and transfer to a digestion solution (e.g., papain and DNase I in a suitable buffer).
-
Incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium (either Neurobasal™ or KDM).
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) onto coated culture vessels.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Perform a half-medium change every 3-4 days with the respective fresh, pre-warmed complete culture medium.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.[4][10][12][13][14]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Culture neurons in a 96-well plate as described in Protocol 2.
-
At the desired time points (e.g., DIV 7, 14, 21), add 10 µL of MTT stock solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to a control condition.
Protocol 4: Quantification of Neurite Outgrowth
This protocol uses immunocytochemistry and image analysis to quantify neurite length.[1][7][8][9]
Materials:
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Procedure:
-
Culture neurons on coverslips as described in Protocol 2.
-
At the desired time point (e.g., DIV 14), fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS and mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to trace and measure the total length of neurites and count the number of neurons (DAPI-stained nuclei). Calculate the average neurite length per neuron.
Protocol 5: Analysis of Synaptic Density
This protocol uses immunocytochemistry to label and quantify pre- and post-synaptic puncta.[15][16][17]
Materials:
-
Primary antibodies against pre-synaptic (e.g., Synaptophysin) and post-synaptic (e.g., PSD-95) markers
-
Fluorescently labeled secondary antibodies (with distinct fluorophores)
-
Other materials as listed in Protocol 4
Procedure:
-
Follow steps 1-6 of Protocol 4 for fixing, permeabilizing, and blocking neurons cultured on coverslips (e.g., at DIV 21).
-
Incubate with a cocktail of primary antibodies (e.g., anti-Synaptophysin and anti-PSD-95) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a cocktail of corresponding fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Follow steps 10-11 of Protocol 4 for mounting and imaging.
-
Using image analysis software, quantify the number of fluorescent puncta for each synaptic marker along defined lengths of dendrites. Co-localized puncta can be considered as synapses.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for comparing KDM and Neurobasal™ medium.
References
- 1. Neuronal medium that supports basic synaptic functions and activity of human neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dendrotek.ca [dendrotek.ca]
- 3. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. thebehavioralscientist.com [thebehavioralscientist.com]
- 8. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMDA receptor - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. homework.study.com [homework.study.com]
- 15. Khan Academy [khanacademy.org]
- 16. Characteristics of excitatory amino acid uptake in cultures from neurons and glia from the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-Term Culture of Rat Hippocampal Neurons at Low Density in Serum-Free Medium: Combination of the Sandwich Culture Technique with the Three-Dimensional Nanofibrous Hydrogel PuraMatrix | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Potassium Aspartate Concentration for Patch-Clamp Recordings
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize potassium aspartate concentration in internal solutions for patch-clamp recordings.
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for this compound in a whole-cell patch-clamp internal solution?
A typical concentration for this compound in a whole-cell patch-clamp internal solution ranges from 60 mM to 125 mM.[1][2] The exact concentration depends on the specific requirements of the experiment and the other components of the internal solution.
Q2: How does this compound compare to potassium gluconate as the main salt in an internal solution?
Both this compound and potassium gluconate are commonly used to mimic the intracellular environment. While both are generally effective, potassium gluconate can sometimes precipitate and clog the recording pipette, potentially increasing access resistance over time.[3] this compound is a suitable alternative that may offer greater solution stability.
Q3: Can the composition of the internal solution, including this compound, affect intracellular signaling pathways?
Yes, components of the internal solution can influence intracellular signaling. For instance, potassium salts of aspartate and gluconate have been shown to increase the activity of cAMP-dependent protein kinase (PKA).[1][4] Researchers should consider these effects when studying signaling pathways that may be modulated by such kinases.
Q4: What is the ideal osmolarity for a this compound-based internal solution?
The osmolarity of the internal solution should typically be 10-20 mOsm lower than the external (bath) solution.[3] A common range for the internal solution is 280-295 mOsm, while the artificial cerebrospinal fluid (ACSF) is usually around 300-310 mOsm.[5] This slight hypoosmolarity can help in obtaining a good giga-ohm seal and prevent cell swelling.[3][6]
Q5: How do I adjust the pH and osmolarity of my this compound internal solution?
The pH of the internal solution is typically adjusted to 7.2-7.4 using potassium hydroxide (KOH).[5] After setting the pH, the osmolarity should be measured and adjusted. To increase osmolarity, you can add more of the primary salt (this compound) or an inert substance like sucrose or mannitol. To decrease osmolarity, you can add a small amount of high-purity water.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty achieving a GΩ seal | Incorrect osmolarity of the internal solution. A hypertonic internal solution can make seal formation difficult.[6] | Ensure the internal solution osmolarity is 10-20 mOsm lower than the external solution.[3][6] Remeasure and adjust the osmolarity of your solutions. |
| Unhealthy cells. | Check the health of your cell preparation. Ensure proper oxygenation and that the pH and osmolarity of the external solution are correct.[8] | |
| Unstable baseline or loss of seal during recording | Cell swelling. This can occur if the osmolarity of the internal solution is too low compared to the external solution.[3] | While a slightly hypotonic internal solution is recommended, a large difference can be detrimental. Try reducing the osmolarity difference between the internal and external solutions. |
| Pipette drift. Slow movement of the recording pipette can lead to an unstable seal. | Check the stability of your micromanipulator and ensure the pipette holder is securely fastened. | |
| High chloride concentration in a low-chloride internal solution. Accidental contamination can alter the chloride reversal potential and affect recording stability. | Prepare fresh internal solution, ensuring accurate measurement of all components. Avoid using HCl to adjust the pH of low-chloride solutions.[9] | |
| High access resistance | Pipette clogging. Precipitation of components in the internal solution, such as potassium gluconate, can block the pipette tip.[3] | Consider using this compound as an alternative to potassium gluconate. Filter your internal solution through a 0.22 µm filter before use.[3] |
| Unexpected changes in neuronal firing or synaptic activity | Modulation of intracellular signaling pathways. Components of the internal solution can affect enzyme activity, such as PKA.[1][4] | Be aware of the potential effects of your internal solution components on the specific pathways you are studying. If necessary, choose alternative salts or buffering agents. |
Experimental Protocols
Preparation of a Standard this compound-Based Internal Solution
This protocol provides a method for preparing a typical this compound-based internal solution for whole-cell patch-clamp recordings.
Materials:
-
This compound
-
KCl
-
MgCl₂
-
EGTA
-
HEPES
-
Na₂ATP
-
Na₃GTP
-
High-purity water (e.g., double-distilled or Milli-Q)
-
KOH for pH adjustment
-
Osmometer
-
pH meter
-
0.22 µm syringe filters
Procedure:
-
Dissolve solid components: In approximately 80% of the final volume of high-purity water, dissolve the following components, starting with the main salt:
-
This compound (e.g., 125 mM)
-
KCl (e.g., 10 mM)
-
MgCl₂ (e.g., 2 mM)
-
EGTA (e.g., 0.2 mM)
-
HEPES (e.g., 10 mM)
-
-
Adjust pH: While stirring, slowly add KOH to adjust the pH to a final value of 7.2-7.3.[5]
-
Adjust volume: Bring the solution to the final volume with high-purity water.
-
Measure and adjust osmolarity: Measure the osmolarity using an osmometer. The target is typically 280-295 mOsm.[5] If the osmolarity is too low, add a small amount of this compound. If it is too high, add a small amount of high-purity water.
-
Aliquot and store: Aliquot the base internal solution into smaller volumes and store at -20°C.
-
Add ATP and GTP on the day of recording: On the day of the experiment, thaw an aliquot of the internal solution and add fresh Na₂ATP (e.g., 2 mM) and Na₃GTP (e.g., 0.3 mM). Keep the final solution on ice to prevent degradation of ATP and GTP.[3][10]
-
Filter: Before filling the patch pipette, filter the final internal solution through a 0.22 µm syringe filter to remove any precipitate or particulate matter.[3]
Visualizations
Key Components of a this compound Internal Solution
Caption: Key components and their functions in a typical K-Aspartate internal solution.
Troubleshooting Workflow for Unstable Recordings
Caption: A logical workflow for troubleshooting unstable patch-clamp recordings.
Liquid Junction Potential (LJP) Considerations
A liquid junction potential (LJP) arises at the interface of two different electrolyte solutions, such as the internal solution in the pipette and the external bath solution.[11] This potential can introduce a voltage error in your measurements.
-
Calculation: The LJP can be calculated using the Nernst-Planck equation or software calculators like LJPcalc or the Junction Potential Calculator in Clampex.[11][12][13]
-
Correction: The calculated LJP should be subtracted from the measured membrane potentials to obtain the true value.
-
Minimization: Using a primary salt in the internal solution with an anion that has a similar mobility to the cation can help minimize the LJP. Potassium methylsulfate (KMeSO₄) is known to have a lower LJP compared to potassium gluconate.[14]
References
- 1. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological studies [protocols.io]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. re-place.be [re-place.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. beenhakkerlab.s3.amazonaws.com [beenhakkerlab.s3.amazonaws.com]
- 13. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]
- 14. swharden.com [swharden.com]
Preventing precipitation of Potassium Aspartate in concentrated stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with concentrated stock solutions of Potassium Aspartate. Our aim is to help you prevent precipitation and ensure the stability and reliability of your solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is the potassium salt of the amino acid L-aspartic acid.[1] It is a white, water-soluble powder. In research, it is frequently used in electrophysiological studies, such as in pipette solutions for patch-clamp experiments, to maintain intracellular potassium levels.[1] It also serves as a component in cell culture media and various biochemical assays.
Q2: What are the main factors that cause this compound to precipitate from a concentrated stock solution?
A2: The primary factors that can lead to the precipitation of this compound from a concentrated solution are:
-
Low Temperature: The solubility of this compound in water is temperature-dependent. A decrease in temperature can lower its solubility, causing the excess solute to precipitate out of the solution.
-
Low pH: Aspartic acid has two carboxylic acid groups. At lower pH values, these groups can become protonated, reducing the overall charge and solubility of the molecule, leading to precipitation. Maintaining a neutral to slightly alkaline pH is crucial for keeping this compound in its more soluble, deprotonated form.
-
High Concentration: Exceeding the solubility limit of this compound at a given temperature and pH will inevitably lead to precipitation.
-
Solvent Evaporation: Over time, especially if the solution container is not properly sealed, water can evaporate, thereby increasing the concentration of the solute and potentially causing it to exceed its solubility limit.
-
Presence of Other Ions: The interaction with other ions in the solution can sometimes affect the solubility of this compound, either through a "salting-out" or "salting-in" effect.
Q3: What is the recommended pH range for a stable, concentrated this compound solution?
A3: To maintain optimal solubility and prevent precipitation, it is recommended to keep the pH of a concentrated this compound solution in the neutral to slightly alkaline range, typically between 7.0 and 8.5. Patents describing the preparation of this compound often specify a pH range of 6.0 to 7.5.
Q4: How does temperature affect the solubility of this compound?
A4: Like most salts, the solubility of this compound in water generally increases with temperature. Therefore, preparing a concentrated solution at a slightly elevated temperature can help dissolve the solute more effectively. Conversely, storing the solution at a significantly lower temperature than its preparation temperature can induce precipitation.
Q5: Can I add other substances to my this compound stock solution?
A5: Caution should be exercised when adding other substances. The addition of other salts or organic solvents can alter the solubility of this compound. For instance, some salts might compete for water molecules, leading to a "salting-out" effect and precipitation. It is advisable to prepare a separate stock solution of this compound and mix it with other components at the final working concentration.
Troubleshooting Guide
Issue: My concentrated this compound stock solution has formed a precipitate.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the cause and resolve the problem.
Logical Flowchart for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data
| Parameter | Observation | Recommended Range/Action |
| Temperature | Solubility increases with temperature. | Prepare concentrated solutions at room temperature or slightly warmer (e.g., 30-40°C). Avoid storing at low temperatures (e.g., 4°C) if precipitation is observed. |
| pH | Solubility is significantly higher at neutral to alkaline pH. | Maintain a pH between 7.0 and 8.5 for optimal solubility. |
| Concentration | Precipitation is more likely at higher concentrations. | If precipitation is a recurring issue, consider preparing a slightly less concentrated stock solution. |
| Presence of other salts | Can have a "salting-in" or "salting-out" effect. | Prepare this compound as a separate stock solution and mix with other components at the final working concentration to minimize interactions. |
Experimental Protocols
Protocol for Preparing a 1 M this compound Stock Solution
This protocol outlines the steps to prepare a 1 M stock solution of potassium L-aspartate with enhanced stability against precipitation.
References
Technical Support Center: Troubleshooting Variability in Neuronal Responses with Potassium Aspartate Internal Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in neuronal responses when using potassium aspartate-based internal solutions for patch-clamp electrophysiology.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal solution for patch-clamp recordings?
A1: this compound is used as an internal solution because aspartate is a major intracellular anion in neurons. It is considered to be relatively inert metabolically and less likely to directly activate chloride conductances compared to high chloride internal solutions. The goal is to mimic the intracellular environment to maintain normal neuronal function during whole-cell recordings.
Q2: What are the common sources of variability in neuronal responses when using a this compound internal solution?
A2: Variability can arise from several factors, including:
-
Activation of second messenger pathways: this compound has been shown to increase the activity of cAMP-dependent protein kinase (PKA), which can modulate ion channel function and neuronal excitability.[1][2]
-
Metabolic effects: As an amino acid, aspartate can participate in various metabolic pathways within the neuron, potentially altering cellular energy levels and neuronal function over the course of a recording.[3]
-
Chelation of divalent cations: Aspartate can chelate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which may affect calcium-dependent processes and the function of voltage-gated ion channels.
-
NMDA receptor activation: Although primarily an intracellular anion in this context, any potential leakage of aspartate into the synaptic cleft could activate NMDA receptors, leading to excitotoxicity or altered synaptic responses.
-
Solution stability and preparation: Issues with the pH, osmolarity, and filtration of the internal solution can significantly impact recording stability.
Q3: When should I consider using an alternative internal solution to this compound?
A3: Consider using an alternative solution, such as potassium gluconate, if you observe:
-
Consistent and unexplained run-down or run-up of currents.
-
Progressive changes in firing patterns that are not related to your experimental manipulation.
-
Difficulty in obtaining a stable resting membrane potential.
-
If you are studying pathways known to be highly sensitive to PKA modulation and wish to minimize this variable.
Troubleshooting Guides
Issue 1: Unstable Resting Membrane Potential (RMP)
Question: My neuron's resting membrane potential is unstable and slowly depolarizing after breaking in with a this compound internal solution. What could be the cause and how can I fix it?
Answer:
An unstable RMP can be caused by several factors when using a this compound internal solution.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Increased PKA Activity | Increased PKA activity can phosphorylate and alter the function of leak potassium channels that are crucial for maintaining the RMP.[1][2] Solution: Include a PKA inhibitor (e.g., H-89, KT 5720) in your internal solution to block this pathway. |
| Metabolic Perturbations | Dialysis with high concentrations of aspartate may alter the cell's metabolic state, affecting the function of ion pumps like the Na⁺/K⁺-ATPase which is vital for maintaining the RMP.[3] Solution: Ensure your internal solution contains adequate ATP and GTP (2-4 mM and 0.2-0.4 mM, respectively) to support cellular energy demands. |
| Liquid Junction Potential (LJP) | An uncorrected or changing LJP between the pipette and bath solution can manifest as a drifting RMP. Solution: Calculate and correct for the LJP for your specific internal and external solutions. Ensure the LJP is stable before recording. |
| Poor Seal Quality | An unstable gigaohm seal will lead to a drifting RMP. Solution: Ensure you have a high-quality seal (>1 GΩ) before breaking in. If the seal deteriorates, the recording should be discarded. |
| Solution pH and Osmolarity | Incorrect pH or osmolarity of the internal solution can induce osmotic stress and alter ion channel function. Solution: Prepare your internal solution fresh and verify the pH (typically 7.2-7.3) and osmolarity (typically 290-300 mOsm) before use.[4][5] |
Issue 2: Altered Neuronal Firing Properties
Question: I've noticed that the firing pattern of my neurons changes over time with a this compound internal solution. For example, a regularly spiking neuron becomes a bursting neuron. Why is this happening?
Answer:
Changes in firing patterns are a common form of recording variability and can be particularly pronounced with metabolically active internal solutions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| PKA-mediated Modulation of Ion Channels | PKA can phosphorylate various voltage-gated ion channels, including potassium and calcium channels, which are critical in shaping the action potential and determining the firing pattern of a neuron.[1][2] Solution: As with RMP instability, including a PKA inhibitor in the internal solution can help to stabilize firing patterns. |
| Changes in Calcium Buffering | Aspartate can act as a weak calcium chelator. Alterations in intracellular calcium buffering can affect calcium-activated potassium channels that are involved in action potential repolarization and afterhyperpolarization, thereby altering firing patterns. Solution: Ensure your internal solution contains a well-defined calcium buffer like EGTA or BAPTA at an appropriate concentration (typically 0.1-1 mM). |
| Metabolic Effects on ATP-sensitive Potassium Channels | If the metabolic state of the cell is altered by aspartate dialysis, the activity of ATP-sensitive potassium channels (K-ATP channels) could change, leading to alterations in neuronal excitability and firing patterns. Solution: Maintain physiological levels of ATP in your internal solution and consider if your experimental conditions might be affecting cellular metabolism. |
| Comparison with a More Inert Anion | To determine if the effect is specific to aspartate, perform control experiments with a more metabolically inert anion. Solution: Substitute this compound with potassium gluconate in your internal solution and compare the stability of firing patterns over the same recording duration. |
Issue 3: Run-down or Run-up of Synaptic Currents
Question: I am recording synaptic currents (EPSCs or IPSCs) and I see a gradual decrease (run-down) or increase (run-up) in their amplitude over time with a this compound internal solution. What could be the cause?
Answer:
The run-down or run-up of synaptic currents is often related to the disruption of intracellular signaling cascades necessary for maintaining synaptic receptor function and trafficking.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| PKA-dependent Regulation of Receptors | PKA is known to modulate the function of both AMPA and NMDA receptors. An increase in PKA activity could lead to the phosphorylation of these receptors or associated proteins, causing a change in their function over time.[1][2] Solution: Include a PKA inhibitor in your internal solution to see if it stabilizes the synaptic currents. |
| Washout of Essential Intracellular Components | Whole-cell dialysis can lead to the washout of crucial molecules like ATP, GTP, and other signaling molecules that are necessary for maintaining receptor function and synaptic integrity. Solution: Use a perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to preserve the intracellular environment. Alternatively, ensure your whole-cell internal solution is supplemented with an ATP regenerating system (e.g., phosphocreatine). |
| Alterations in Postsynaptic Calcium | Changes in intracellular calcium levels due to aspartate's weak chelation properties can affect calcium-dependent signaling pathways that regulate synaptic strength. Solution: Use a well-defined calcium buffer (EGTA or BAPTA) in your internal solution and consider if the free calcium concentration is appropriate for your experiment. |
| Instability of the Recording | A deteriorating seal or an increase in series resistance can also lead to an apparent run-down of synaptic currents. Solution: Monitor the seal resistance and series resistance throughout the experiment. Discard recordings where these parameters change significantly. |
Data Presentation
Table 1: Comparison of Common Potassium-Based Internal Solutions
| Parameter | This compound | Potassium Gluconate |
| Primary Anion | Aspartate | Gluconate |
| Metabolic Activity | Metabolically active amino acid | Considered more metabolically inert |
| Effect on PKA | Can increase PKA activity[1][2] | Can increase PKA activity, but potentially to a lesser extent[1] |
| Calcium Chelation | Weak Ca²⁺ chelator | Weak Ca²⁺ chelator[5] |
| Reported Issues | Potential for variability in RMP and firing patterns | Can precipitate and clog pipettes[5] |
| Typical Concentration | 120-140 mM | 120-140 mM |
Table 2: Typical Electrophysiological Parameters with Different Internal Solutions
Note: These are representative values and can vary significantly depending on the neuron type and experimental conditions. Direct comparative studies are limited.
| Parameter | This compound | Potassium Gluconate |
| Resting Membrane Potential | -60 to -70 mV | -60 to -70 mV |
| Input Resistance | 100-300 MΩ | 100-300 MΩ |
| Action Potential Threshold | -40 to -50 mV | -40 to -50 mV |
| Action Potential Amplitude | 70-90 mV | 70-90 mV |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Solution (100 mL)
-
Prepare Stock Solutions:
-
1 M this compound: Dissolve 17.12 g of L-Aspartic acid potassium salt in 80 mL of nuclease-free water. Adjust pH to 7.2 with KOH. Bring the final volume to 100 mL. Store at 4°C.
-
1 M HEPES: Dissolve 23.83 g of HEPES in 80 mL of nuclease-free water. Adjust pH to 7.2 with KOH. Bring the final volume to 100 mL. Store at 4°C.
-
1 M MgCl₂: Dissolve 9.52 g of MgCl₂ in 80 mL of nuclease-free water. Bring the final volume to 100 mL. Store at room temperature.
-
0.5 M EGTA: Dissolve 19.02 g of EGTA in 80 mL of nuclease-free water. Adjust pH to 8.0 with KOH to dissolve. Bring the final volume to 100 mL. Store at 4°C.
-
100 mM ATP-Mg: Dissolve 0.551 g of ATP magnesium salt in 10 mL of nuclease-free water. Aliquot and store at -20°C.
-
100 mM GTP-Na: Dissolve 0.523 g of GTP sodium salt in 10 mL of nuclease-free water. Aliquot and store at -20°C.
-
-
Prepare the Final Internal Solution (for a final concentration of ~130 mM K-Aspartate):
-
To ~80 mL of nuclease-free water, add the following stock solutions:
-
13 mL of 1 M this compound
-
1 mL of 1 M HEPES
-
0.2 mL of 1 M MgCl₂
-
0.2 mL of 0.5 M EGTA
-
-
Add freshly thawed aliquots of:
-
0.4 mL of 100 mM ATP-Mg (for a final concentration of 4 mM)
-
0.3 mL of 100 mM GTP-Na (for a final concentration of 0.3 mM)
-
-
Check and adjust the pH to 7.2-7.3 with 1 M KOH.
-
Check and adjust the osmolarity to 290-300 mOsm with sucrose or by adjusting the amount of this compound.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Filter the solution through a 0.22 µm syringe filter.
-
Aliquot into 1 mL tubes and store at -20°C or -80°C. Thaw a fresh aliquot for each day of experiments and keep on ice.
-
Protocol 2: Preparation of Potassium Gluconate Internal Solution (100 mL)
-
Prepare Stock Solutions:
-
Follow the same procedure as in Protocol 1 for HEPES, MgCl₂, EGTA, ATP-Mg, and GTP-Na.
-
1 M Potassium Gluconate: Dissolve 23.42 g of D-Gluconic acid potassium salt in 80 mL of nuclease-free water. Bring the final volume to 100 mL. Store at 4°C.
-
-
Prepare the Final Internal Solution (for a final concentration of ~130 mM K-Gluconate):
-
To ~80 mL of nuclease-free water, add the following stock solutions:
-
13 mL of 1 M Potassium Gluconate
-
1 mL of 1 M HEPES
-
0.2 mL of 1 M MgCl₂
-
0.2 mL of 0.5 M EGTA
-
-
Add freshly thawed aliquots of ATP-Mg and GTP-Na as in Protocol 1.
-
Follow steps 3-6 from Protocol 1 to adjust pH and osmolarity, filter, and store the solution.
-
Mandatory Visualization
Caption: PKA signaling pathway potentially modulated by K-Aspartate.
Caption: Troubleshooting workflow for K-Aspartate induced variability.
Caption: Potential causes and effects of K-Aspartate variability.
References
- 1. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. scientifica.uk.com [scientifica.uk.com]
Technical Support Center: Stability of Potassium Aspartate in Experimental Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on assessing the stability of Potassium Aspartate in common experimental buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous buffer solutions?
A1: The primary stability concern for this compound in aqueous solutions is the degradation of the aspartate ion. While this compound as a solid is generally stable when stored in a cool, dry place, in solution its stability is influenced by factors such as pH, temperature, and storage duration.[1][2] The main degradation pathway at neutral to alkaline pH is the formation of isoaspartate through a cyclic imide intermediate.[3][4] At very acidic pH, other reactions like the formation of fumaric acid through the elimination of ammonia can occur.[5]
Q2: How does pH influence the stability of this compound solutions?
A2: The pH of the buffer solution is a critical factor in the stability of this compound. Aspartate is most stable in the pH range of 4-5.[6]
-
Acidic Conditions (pH < 4): In highly acidic environments, the primary degradation pathway can involve the cleavage of related compounds in peptides.[6]
-
Neutral to Alkaline Conditions (pH > 5): In this range, the main degradation route is the non-enzymatic conversion of L-aspartate to L-isoaspartate and D-aspartate via a succinimide intermediate. This process, known as isomerization, is catalyzed by general bases.[6]
Q3: What is the expected shelf-life of a this compound buffer solution?
Q4: Are there any known incompatibilities between this compound and common buffer components?
A4: There are no major incompatibilities reported between this compound and common biological buffers like Phosphate-Buffered Saline (PBS), TRIS, or HEPES. However, it is important to consider that the buffer itself can influence the rate of degradation. For instance, phosphate ions in PBS can act as a general base catalyst for the deamidation of asparagine, a related amino acid, and could potentially influence aspartate stability.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram during analysis. | Formation of degradation products, such as isoaspartate. | - Confirm the identity of the new peaks using reference standards for potential degradation products like isoaspartic acid.- If confirmed, investigate factors that may promote degradation (e.g., prolonged storage, elevated temperature, inappropriate pH).- If the identity of the peak is unknown, further characterization using techniques like LC-MS is recommended. |
| Decrease in this compound concentration over time. | pH-dependent degradation of the aspartate molecule. | - Conduct a stability study across a range of pH values (e.g., pH 4, 7, 9) to determine the optimal pH for your experimental conditions.- Adjust the formulation pH to a range where this compound exhibits maximum stability, which is generally in the mildly acidic range.[6] |
| Changes in the physical appearance of the solution (e.g., color change, precipitation). | - Degradation leading to byproducts.- Exceeding the solubility of this compound or other buffer components at the storage temperature. | - Visually inspect solutions before use.- If changes are observed, discard the solution and prepare a fresh batch.- Ensure that the concentration of this compound and other buffer components are within their solubility limits at the intended storage and use temperatures. |
Data on Aspartate Stability
While specific quantitative data for the stability of free this compound in various buffers is limited in publicly available literature, the stability is primarily governed by the aspartate ion. The following table summarizes the general stability of aspartate based on studies of aspartic acid and aspartyl-containing peptides.
| Parameter | Condition | Observed Effect on Aspartate Stability | Reference |
| pH | Acidic (pH < 4) | Increased risk of peptide bond cleavage in peptides. | [6] |
| Neutral to Alkaline (pH > 5) | Increased rate of isomerization to isoaspartate. | [6] | |
| Optimal | Most stable at pH 4-5. | [6] | |
| Temperature | Elevated Temperature | Accelerates all degradation pathways. | [10] |
| Refrigerated (2-8 °C) | Slows degradation; recommended for short-term storage.[1] | [1][7] | |
| Frozen (-20 °C or below) | Recommended for long-term storage of solutions. | [8] | |
| Buffer Type | Phosphate Buffers | May act as a general base catalyst, potentially increasing isomerization rate. | [9] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in an Experimental Buffer using HPLC-UV
This protocol outlines a general procedure for assessing the stability of this compound in a buffer of interest over time.
1. Materials:
- This compound
- Selected Experimental Buffer (e.g., PBS, TRIS, HEPES)
- HPLC-grade water
- HPLC-grade acetonitrile
- Potassium dihydrogen phosphate
- Orthophosphoric acid
- HPLC system with UV detector
- Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)
- pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Incubators or water baths set to desired temperatures
2. Preparation of Solutions:
- Mobile Phase: Prepare a 2.5 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 2.85 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 25:75 v/v).
- This compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the experimental buffer to achieve a desired stock concentration (e.g., 10 mg/mL).
- Stability Samples: Dilute the stock solution with the experimental buffer to the final concentration to be tested. Prepare enough replicate samples for each time point and storage condition.
3. Stability Study Design:
- Time Points: Define the time points for analysis (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 4 weeks).
- Storage Conditions: Store the stability samples at different temperatures relevant to your experimental workflow (e.g., 4°C, 25°C, 40°C). Protect samples from light if photostability is a concern.
4. HPLC Analysis:
- HPLC Conditions:
- Column: C18, 5 µm, 4.6 x 250 mm
- Mobile Phase: 25:75 (v/v) 2.5 mM KH2PO4 (pH 2.85) : Acetonitrile
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection Wavelength: 210 nm
- Column Temperature: 30°C
- Procedure: At each time point, withdraw an aliquot from each stability sample. Analyze the samples by HPLC. The concentration of this compound is determined by comparing the peak area to a standard curve of freshly prepared this compound solutions of known concentrations.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
- Plot the percentage of remaining this compound versus time for each storage condition.
- Identify any new peaks in the chromatograms, which may indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for stability issues.
References
- 1. Storage Methods and Usage Precautions for L-Aspartic Acid [thinkdochemicals.com]
- 2. westliberty.edu [westliberty.edu]
- 3. researchgate.net [researchgate.net]
- 4. Item - Asparagine and Aspartate degradation pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of aspartic acid and asparagine residues in human growth hormone-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Kinetics and mechanism of the degradation of aspartic acid residue in solution and solid state - ProQuest [proquest.com]
Minimizing off-target effects of Potassium Aspartate in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of potassium aspartate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of this compound in cell-based assays?
A1: this compound is primarily used to adjust the ionic composition of intracellular and extracellular solutions in cell-based assays, particularly in electrophysiology, to mimic physiological conditions. The on-target effect is to set the potassium ion (K+) concentration. However, several off-target effects can arise. Aspartate itself can act as an excitatory neurotransmitter by activating N-methyl-D-aspartate (NMDA) receptors and other glutamate receptors, potentially leading to excitotoxicity in sensitive cell types like neurons. Furthermore, significant changes in either potassium or aspartate concentrations can induce osmotic stress and affect cell volume and viability.
Q2: How can I determine if the observed effects in my assay are due to off-target effects of this compound?
A2: A systematic approach involving several control experiments is recommended. This includes using alternative potassium salts, such as potassium gluconate or potassium chloride (KCl), to see if the effect is specific to aspartate. Additionally, employing antagonists for glutamate receptors, like AP5 for NMDA receptors, can help dissect if the observed phenotype is mediated by receptor activation. A dose-response curve for this compound can also help differentiate between a specific effect and general cellular stress.
Q3: What are the recommended concentration ranges for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the specific cell type and the experimental goals. For intracellular solutions in patch-clamp electrophysiology, concentrations typically range from 120 mM to 150 mM to mimic the intracellular environment. For extracellular applications, the concentration is usually much lower. It is crucial to consult literature specific to your cell type and assay to determine an appropriate starting concentration and then empirically optimize it for your experimental conditions.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Poor Cell Health
High concentrations of this compound can lead to cytotoxicity.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the calculations and final concentration of this compound in your working solution.
-
Assess Osmolality: Measure the osmolality of your experimental buffer to ensure it is within the physiological range for your cells. Adjust with a non-ionic osmolyte like mannitol if necessary.
-
Substitute Anion: Replace aspartate with a less metabolically active and non-excitatory anion like gluconate to determine if the cytotoxicity is anion-specific.
-
Titrate Concentration: Perform a concentration-response experiment to find the highest non-toxic concentration of this compound for your specific cell line and assay duration.
-
Issue 2: Unexplained Neuronal Excitation or Activation of Signaling Pathways
Aspartate is an agonist for excitatory amino acid receptors, which can be an issue in neurological models.
-
Troubleshooting Steps:
-
Receptor Antagonism: Include specific antagonists for NMDA (e.g., AP5) and AMPA/kainate receptors (e.g., CNQX) in your experimental setup to block potential aspartate-mediated receptor activation.
-
Control with Alternative Potassium Salt: Use potassium gluconate as a substitute for this compound. Gluconate is a larger, less membrane-permeable anion and is not known to activate neurotransmitter receptors.
-
Monitor Calcium Levels: Use calcium imaging techniques (e.g., Fura-2, GCaMP) to check for unexpected increases in intracellular calcium, a hallmark of excitatory receptor activation.
-
Quantitative Data Summary
Table 1: Comparison of Anions Used in Intracellular Solutions
| Anion | Typical Concentration Range (mM) | Key Advantages | Potential Off-Target Effects |
| Aspartate | 120 - 150 | Mimics intracellular amino acid concentration. | Excitatory effects via glutamate receptors, metabolic effects. |
| Gluconate | 120 - 150 | Large, relatively inert anion, minimal receptor activation. | Can chelate divalent cations (e.g., Ca2+, Mg2+), may affect chloride transporters. |
| Chloride (Cl-) | 120 - 150 | Physiologically relevant anion. | Can alter the chloride equilibrium potential, affecting GABAergic and glycinergic signaling. |
Experimental Protocols
Protocol 1: Validating the Inertness of a Substitute Anion (e.g., Gluconate)
-
Cell Culture: Plate primary neurons or a neuronally-differentiated cell line (e.g., SH-SY5Y) at a suitable density.
-
Prepare Solutions: Prepare three different extracellular buffers:
-
Control Buffer (e.g., standard HEPES-buffered saline).
-
This compound Buffer (Control buffer with 10 mM this compound).
-
Potassium Gluconate Buffer (Control buffer with 10 mM Potassium Gluconate).
-
-
Calcium Imaging: Load cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Perfusion: After establishing a baseline fluorescence in the control buffer, perfuse the cells with the this compound Buffer for 5 minutes, followed by a washout with the control buffer. Repeat the process with the Potassium Gluconate Buffer.
-
Data Acquisition: Record the fluorescence intensity throughout the experiment.
-
Analysis: A significant increase in fluorescence upon perfusion with the this compound buffer, which is absent with the potassium gluconate buffer, would indicate an off-target excitatory effect of aspartate.
Visualizations
Caption: On-target and off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected cellular effects.
Technical Support Center: Managing Osmotic Stress in Cells Exposed to High Concentrations of Potassium Aspartate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with osmotic stress induced by high concentrations of potassium aspartate in cell culture experiments.
Troubleshooting Guides
When cells are exposed to hypertonic solutions containing high concentrations of this compound, various issues can arise. The following table summarizes common problems, their potential causes, and recommended solutions to mitigate the effects of osmotic stress and ensure experimental success.
| Problem | Potential Cause | Recommended Solution |
| Decreased Cell Viability / Increased Cell Death | Acute Osmotic Shock: Rapid increase in extracellular osmolarity leads to excessive water efflux and cell shrinkage, triggering apoptosis.[1][2][3] | - Gradual Adaptation: Instead of a sudden shift, gradually increase the concentration of this compound in the culture medium over several hours or days. This allows cells to activate adaptive mechanisms. - Use of Osmoprotectants: Supplement the medium with non-toxic organic osmolytes like sorbitol, glycine, or betaine to help cells maintain their volume and function.[4] |
| Altered Cell Morphology (Shrinkage, Blebbing) | Water Efflux and Cytoskeletal Disruption: The hypertonic environment pulls water out of the cells, causing them to shrink.[3] This can also lead to rearrangements of the cytoskeleton.[2] | - Optimize Concentration: Determine the maximum tolerable concentration of this compound for your specific cell line through a dose-response experiment. - Time-Lapse Microscopy: Monitor cell morphology in real-time to identify the onset of significant changes and adjust experimental parameters accordingly. |
| Reduced Cell Proliferation | Cell Cycle Arrest: Hyperosmotic stress can halt the cell cycle as a protective measure to conserve energy and resources while the cell adapts to the new environment.[3] | - Allow for Adaptation: Give cells sufficient time to adapt to the hypertonic medium before assessing proliferation rates. - Serum Optimization: Ensure adequate concentrations of growth factors in the medium, as osmotic stress can sometimes interfere with growth factor signaling.[5] |
| Precipitate Formation in Culture Medium | Salt Precipitation: High concentrations of salts, including this compound, can exceed their solubility limits in the culture medium, especially with temperature fluctuations. | - Prepare Fresh Medium: Use freshly prepared medium for experiments involving high salt concentrations. - Maintain Stable Temperature: Avoid repeated warming and cooling of the medium. Warm the medium to 37°C and ensure all components are fully dissolved before use.[6] |
| Inconsistent Experimental Results | Variable Cellular Response: The extent of osmotic stress and the cellular response can vary between experiments due to minor differences in cell density, passage number, or reagent preparation. | - Standardize Protocols: Maintain strict consistency in all experimental parameters, including cell seeding density, passage number, and the preparation of this compound solutions. - Include Proper Controls: Always include untreated control groups and positive controls for osmotic stress (e.g., using mannitol or NaCl) to benchmark your results.[1] |
Frequently Asked Questions (FAQs)
Q1: What is osmotic stress and why does high this compound induce it?
A1: Osmotic stress occurs when there is an imbalance in the concentration of solutes between the inside and outside of a cell, leading to a net movement of water across the cell membrane.[3] this compound is a salt that dissociates into potassium (K+) and aspartate ions in solution.[7] A high concentration of these ions increases the osmolarity of the extracellular environment, making it hypertonic relative to the cell's interior. This causes water to move out of the cell, leading to cell shrinkage and the activation of stress response pathways.[3]
Q2: How do cells typically respond to hyperosmotic stress?
A2: Cells have evolved sophisticated mechanisms to counteract hyperosmotic stress. The initial response is rapid water efflux and a decrease in cell volume.[1] To adapt, cells activate various signaling pathways that lead to the intracellular accumulation of inorganic ions and organic osmolytes (e.g., sorbitol, betaine, and myo-inositol).[4] These osmolytes help to restore cell volume and protect cellular components from the damaging effects of high ionic strength.[4] However, severe or prolonged osmotic stress can overwhelm these adaptive mechanisms and lead to apoptosis (programmed cell death).[2]
Q3: What is the specific role of potassium and aspartate in this process?
A3: Potassium is a major intracellular cation crucial for maintaining cell volume, membrane potential, and enzyme function.[7][8] While essential, high extracellular potassium can disrupt the normal electrochemical gradients across the cell membrane. Aspartate is an amino acid that plays a role in cellular metabolism, including energy production.[7][9] The influx of aspartate can be linked to the co-transport of potassium ions.[10] In high concentrations, both ions contribute to the hypertonicity of the medium, inducing osmotic stress.
Q4: Can osmotic stress affect my experimental readouts beyond cell viability?
A4: Yes, osmotic stress can have wide-ranging effects on cellular physiology that may impact your experimental results. These can include alterations in gene expression, protein synthesis, and enzymatic activity.[2] For example, hyperosmotic conditions have been shown to inhibit growth factor receptor signaling and induce mitochondrial network fragmentation.[5] It is crucial to consider these potential confounding factors when interpreting your data.
Q5: Are there any specific cell types that are more resistant or sensitive to osmotic stress?
A5: Yes, sensitivity to osmotic stress can vary significantly between cell types. Cells that are naturally exposed to fluctuating osmotic environments, such as those in the kidney medulla, have more robust adaptive mechanisms.[2][4] In contrast, many commonly used cell lines derived from tissues with stable osmotic conditions may be more sensitive. It is important to characterize the osmotic tolerance of your specific cell line.
Experimental Protocols
Protocol for Assessing Cell Viability under Osmotic Stress
This protocol describes how to measure cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound solution (sterile, high concentration stock)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and replace it with the treatment media. Include an untreated control group.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control.
Protocol for Measurement of Intracellular Ion Concentrations
This protocol provides a method for measuring changes in intracellular potassium concentration using a potassium-sensitive fluorescent dye.
Materials:
-
Cells of interest
-
Potassium-sensitive fluorescent dye (e.g., PBFI-AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to grow to the desired confluency.
-
Dye Loading: Prepare a loading buffer containing the potassium-sensitive dye (e.g., 5 µM PBFI-AM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubation: Remove the culture medium, wash the cells with HBSS, and add the dye loading buffer. Incubate for 60 minutes at 37°C.
-
Washing: Remove the loading buffer and wash the cells twice with HBSS to remove any extracellular dye.
-
Treatment: Add HBSS containing different concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye (for PBFI, excitation ~340/380 nm, emission ~500 nm).
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for ratiometric dyes like PBFI) to determine the relative changes in intracellular potassium concentration.
Visualizations
Signaling Pathway for Cellular Response to Osmotic Stress
Caption: Cellular response pathway to hyperosmotic stress.
Experimental Workflow for Assessing and Mitigating Osmotic Stress
References
- 1. Osmotic Stress Resistance Imparts Acquired Anti-apoptotic Mechanisms in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular response to hyperosmotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of hyperosmotic stress in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular response to osmotic stress in the renal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypertonic shock inhibits growth factor receptor signaling, induces caspase-3 activation, and causes reversible fragmentation of the mitochondrial network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adl.usm.my [adl.usm.my]
- 7. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]
- 8. Optimization of Potassium Supply under Osmotic Stress Mitigates Oxidative Damage in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Interrelationship between the transport of L-aspartate and potassium ions into the cell (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Potassium Aspartate Solutions for Sterile Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the proper filtering and sterilization of potassium aspartate solutions for use in sterile cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for sterilizing this compound solutions for cell culture?
For heat-labile substances like amino acids, sterile filtration is the most recommended method.[1] It is a non-destructive physical process that effectively removes microorganisms without subjecting the solution to heat, which can cause chemical degradation, pH shifts, and discoloration. Autoclaving (heat sterilization) may degrade amino acids and is generally not recommended without specific validation for the compound and concentration .[1]
Q2: What type of filter membrane and pore size should I use for sterile filtering this compound solutions?
-
Membrane Type: To minimize the loss of this compound due to binding, it is recommended to use filter membranes with low protein and small molecule binding characteristics. Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF) are excellent choices for filtering cell culture media and supplements due to their low protein binding properties and low levels of extractables.[2] PES is often preferred for its higher flow rates.
-
Pore Size: For general sterilization to remove bacteria, a 0.22 µm pore size filter is the standard.[3] If there is a concern about mycoplasma contamination, a 0.1 µm pore size filter should be used.[3]
Q3: Can I autoclave this compound solutions?
Autoclaving is generally not recommended for amino acid solutions without specific stability data. The high temperatures can lead to degradation of the amino acid and can also cause changes in the pH of the solution.[1][4] If autoclaving is the only available method, it is crucial to perform a validation study to assess the stability and biological activity of the this compound solution post-sterilization.
Q4: What are the potential consequences of improper sterilization of this compound solutions?
Improper sterilization can lead to several issues:
-
Contamination: Ineffective sterilization can introduce bacteria, fungi, or mycoplasma into the cell culture, leading to failed experiments.
-
Altered Cell Growth: Degradation of this compound or changes in the solution's pH can negatively impact cell growth, viability, and experimental outcomes.
-
Inconsistent Results: Variability in the sterilization process can lead to batch-to-batch differences in the this compound solution, affecting the reproducibility of your experiments.
Q5: Are there alternative sterilization methods to filtration and autoclaving?
Gamma irradiation is another method used for the sterilization of heat-sensitive materials.[5] It is a "cold process" that does not significantly increase the temperature of the product.[5] Doses for sterilizing liquid media typically range from 1.0 to 2.0 x 10⁴ Gy.[6] However, the effects of gamma irradiation on the stability and efficacy of this compound in a cell culture context would need to be validated.
Troubleshooting Guides
Issue 1: Filter Clogging or Slow Filtration Rate
| Potential Cause | Recommended Action |
| High Particulate Load in the Solution | If you are dissolving powdered this compound, ensure it is fully dissolved before filtration. Consider using a pre-filter with a larger pore size (e.g., 0.45 µm) before the final sterile filtration step to remove larger particles. |
| High Viscosity of the Solution | If the this compound solution is highly concentrated, this can slow down the filtration rate. You may need to use a filter with a larger surface area or apply appropriate pressure (if using a syringe filter or a pressure-driven filtration system). |
| Incorrect Filter Membrane | Ensure you are using a filter membrane compatible with aqueous solutions. |
| Filter Clogging due to Precipitation | See Troubleshooting Issue 2. |
Issue 2: Precipitation Observed During or After Filtration
| Potential Cause | Recommended Action |
| Solution Concentration Exceeds Solubility | Ensure the concentration of this compound is within its solubility limits at the working temperature and pH. |
| pH Shift | Check the pH of the solution before filtration. An inappropriate pH could lead to precipitation. |
| Interaction with Other Components | If the this compound is in a complex medium, it may be interacting with other salts or components, leading to precipitation. This can sometimes be temperature-dependent. |
| Use of an Incompatible Solvent | If any organic solvents are present, this can cause the precipitation of salts like this compound.[7] Ensure all components are compatible. |
Issue 3: Altered pH of the Solution After Sterilization
| Potential Cause | Recommended Action |
| Autoclaving | Autoclaving can cause a significant shift in the pH of solutions, often due to the expulsion of dissolved CO2 or chemical reactions at high temperatures.[8] It is recommended to measure the pH after autoclaving and cooling to room temperature. You may need to adjust the initial pH to compensate for the expected change. |
| Leachables from the Filter | Although less common with high-quality filters, some filters may leach acidic or basic compounds.[9] Use high-quality, certified filters from reputable suppliers. |
Issue 4: Sub-optimal Cell Growth After Supplementing with Sterilized this compound
| Potential Cause | Recommended Action |
| Degradation of this compound | If the solution was autoclaved, the this compound may have degraded. Switch to sterile filtration. |
| Loss of this compound due to Filter Binding | If a high-binding membrane was used (e.g., nylon for protein-containing solutions), a significant amount of this compound may have been adsorbed by the filter. Use a low-binding membrane such as PES or PVDF. |
| Presence of Extractables or Leachables from the Filter | Low-quality filters can release substances that are cytotoxic.[9] Use filters that are certified for cell culture applications and have low extractable levels. |
| Incorrect Final Concentration | Double-check calculations for the preparation of the this compound stock solution and its final dilution in the cell culture medium. |
Data Summary
Table 1: Comparison of Sterilization Methods for this compound Solutions
| Method | Pros | Cons | Recommendation |
| Sterile Filtration | - Minimizes risk of chemical degradation. - No pH shift due to heat. - Removes particulate matter. | - Risk of filter clogging. - Potential for solute binding to the membrane. - Does not inactivate viruses that can pass through the filter. | Highly Recommended. The preferred method for heat-sensitive amino acid solutions. |
| Autoclaving | - High sterility assurance level. - Inactivates viruses. | - High risk of this compound degradation. - Can cause significant pH shifts in the solution.[8] - May lead to the formation of cytotoxic byproducts. | Not Recommended without Validation. Requires a thorough stability study to confirm the integrity of the this compound. |
| Gamma Irradiation | - "Cold" sterilization method, suitable for heat-sensitive materials.[5] - High penetration, can sterilize in final packaging.[10] | - Can cause radiolysis of water and generate free radicals, which may affect the compound. - Requires specialized equipment and validation of the appropriate dose. | A Viable Alternative. Requires validation to ensure no adverse effects on this compound's stability and biological activity. |
Table 2: Recommended Filter Characteristics for this compound Solutions
| Parameter | Recommendation | Rationale |
| Membrane Material | Polyethersulfone (PES) or Polyvinylidene Fluoride (PVDF) | Low protein and small molecule binding, minimizing loss of this compound. Low extractables.[2] |
| Pore Size | 0.22 µm | Standard for removal of bacteria.[3] |
| 0.1 µm | Recommended for mycoplasma removal.[3] | |
| Filter Type | Syringe filter (small volumes), Vacuum filtration unit (larger volumes) | Choice depends on the volume of solution to be sterilized. |
Experimental Protocols
Protocol 1: Sterile Filtration of a this compound Stock Solution
-
Preparation: In a sterile environment (e.g., a laminar flow hood), prepare the this compound solution at the desired concentration using sterile, high-purity water or a suitable buffer. Ensure the this compound is completely dissolved.
-
Filter Selection: Choose a sterile syringe filter with a low-protein-binding membrane (e.g., PES or PVDF) and the appropriate pore size (0.22 µm or 0.1 µm).
-
Filtration:
-
Aseptically attach the filter to a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Expel a small amount of air to ensure the filter is properly seated.
-
Filter the solution into a sterile recipient container (e.g., a sterile conical tube or bottle). Apply gentle, consistent pressure to the syringe plunger.
-
-
Labeling and Storage: Label the sterile solution with the contents, concentration, and date of preparation. Store at the recommended temperature (typically 2-8°C).
Protocol 2: Quality Control Check for Sterilized this compound Solution
-
Sterility Testing:
-
Inoculate a small aliquot of the sterilized this compound solution into a general-purpose sterile liquid microbiological growth medium (e.g., Tryptic Soy Broth).
-
Incubate at 30-35°C for 14 days and observe for any signs of microbial growth (turbidity).
-
-
pH Measurement:
-
Using a calibrated pH meter, measure the pH of the sterilized solution. Compare this to the pH of the solution before sterilization to check for any significant shifts.
-
-
Performance Test (Optional but Recommended):
-
Prepare two sets of cell cultures. Supplement one with your newly sterilized this compound and the other with a previously validated batch.
-
Monitor cell growth, viability, and morphology over several passages to ensure the new solution performs as expected.
-
Visualizations
Caption: Step-by-step workflow for the sterile filtration of this compound solutions.
Caption: Decision tree for troubleshooting common issues during sterile filtration.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. gmpplastic.com [gmpplastic.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. tuttnauer.com [tuttnauer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide: Potassium Aspartate vs. Potassium Gluconate for In Vitro Neuronal Health
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining neuronal health in vitro is paramount for the success of neurobiological research and the development of novel therapeutics. The composition of cell culture media and experimental solutions, particularly the ionic balance, plays a critical role in neuronal viability and function. Potassium salts are essential components of these solutions, and the choice of the accompanying anion can have significant, yet often overlooked, effects. This guide provides a comparative analysis of two commonly used potassium salts, potassium aspartate and potassium gluconate, and their potential impacts on neuronal health in vitro, based on available experimental data.
While direct comparative studies are limited, this guide synthesizes findings on the individual effects of aspartate and gluconate on neuronal cells to offer a comprehensive overview for the discerning researcher.
Executive Summary
The choice between this compound and potassium gluconate for in vitro neuronal studies hinges on the specific experimental goals. Aspartate, as an excitatory amino acid and an NMDA receptor agonist, may promote neuronal activity and excitability but carries the risk of excitotoxicity at higher concentrations. Conversely, gluconate has demonstrated neuroprotective properties through its antagonistic action on NMDA receptors, making it a potentially safer option for maintaining basal neuronal health and protecting against excitotoxic insults.
Comparative Data on Neuronal Health
The following tables summarize the known and inferred effects of aspartate and gluconate on key indicators of neuronal health in vitro. It is crucial to note that these are not from direct head-to-head comparisons of this compound and potassium gluconate but are compiled from studies on the individual anions.
Table 1: Effects on Neuronal Viability and Excitotoxicity
| Parameter | This compound (inferred from Aspartate studies) | Potassium Gluconate (inferred from Gluconate studies) | Key Considerations |
| Neuronal Viability | Dose-dependent; can be neurotoxic at high concentrations. | Generally considered safe and can be neuroprotective. | The final concentration in the culture medium is critical. |
| Excitotoxicity | Can induce excitotoxicity via NMDA receptor activation. | Can protect against excitotoxicity by blocking NMDA receptors. | Important for studies involving glutamate or other excitotoxins. |
| Apoptosis | High concentrations can trigger apoptotic pathways secondary to excitotoxicity. | May inhibit apoptosis by preventing excessive calcium influx. | The specific neuronal cell type and its susceptibility to excitotoxicity are relevant factors. |
Table 2: Mechanistic Effects on Neuronal Function
| Parameter | This compound (inferred from Aspartate studies) | Potassium Gluconate (inferred from Gluconate studies) | Key Considerations |
| NMDA Receptor Modulation | Agonist; activates the receptor.[1] | Antagonist; blocks the receptor. | This is a primary point of differentiation with significant functional consequences. |
| Intracellular Calcium ([Ca2+]) | Increases intracellular calcium levels upon NMDA receptor activation. | Can prevent excessive increases in intracellular calcium. | Calcium signaling is a critical regulator of neuronal function and survival. |
| Energy Metabolism (ATP) | Aspartate can be a substrate for the Krebs cycle, potentially influencing ATP production. | Limited direct evidence on its effect on neuronal ATP production. | The metabolic state of the neurons can influence their response. |
| Oxidative Stress | Excitotoxicity can lead to increased oxidative stress. | May reduce oxidative stress by mitigating excitotoxicity. | Relevant for studies on neurodegenerative diseases and neuronal injury. |
Signaling Pathways
The differential effects of this compound and potassium gluconate on neuronal health can be largely attributed to their opposing actions on the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.
Differential effects on NMDA receptor signaling.
Experimental Protocols
Due to the absence of direct comparative studies, a hypothetical experimental workflow is proposed for researchers wishing to directly compare the effects of this compound and potassium gluconate on neuronal health in their specific in vitro model.
Hypothetical Experimental Workflow for Comparative Analysis
Workflow for comparing potassium salts.
Detailed Methodologies (Based on existing literature for similar assays)
1. Primary Neuronal Cell Culture:
-
Source: Cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Dissociation: Tissues are to be dissociated using a papain dissociation system.
-
Plating: Cells are plated on poly-D-lysine or poly-L-ornithine coated plates or coverslips at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Half of the medium is replaced every 3-4 days.
2. Treatment with Potassium Salts:
-
Preparation: Prepare stock solutions of this compound and potassium gluconate in sterile, nuclease-free water.
-
Application: On day in vitro (DIV) 7-10, replace the culture medium with experimental media containing equimolar concentrations of either this compound or potassium gluconate. A control group with the standard potassium chloride should also be included. The final potassium concentration should be consistent across all groups.
-
Duration: The treatment duration will depend on the specific endpoint being measured (e.g., 24-48 hours for viability assays).
3. Neuronal Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells. Add MTT solution to the cultures, incubate, and then solubilize the formazan crystals. Read the absorbance at 570 nm.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium. Collect the medium and measure LDH activity using a commercially available kit.
4. Apoptosis Assay:
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in apoptosis. Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric substrate.
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis. Fix the cells and perform TUNEL staining according to the manufacturer's protocol. Visualize and quantify apoptotic cells using fluorescence microscopy.
5. Oxidative Stress Assay:
-
ROS Measurement: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular reactive oxygen species (ROS) levels. Incubate the cells with the probe and measure fluorescence intensity.
6. Functional Assays:
-
Calcium Imaging: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Measure changes in intracellular calcium concentrations in response to stimuli using fluorescence microscopy.
-
Microelectrode Array (MEA): Plate neurons on MEA plates to measure spontaneous and evoked electrical activity of the neuronal network.
Conclusion and Recommendations
The selection of this compound versus potassium gluconate for in vitro neuronal studies requires careful consideration of the experimental context.
-
Potassium Gluconate is recommended for general neuronal culture maintenance and for studies where excitotoxicity is a concern. Its NMDA receptor antagonistic properties may provide a more stable and protective environment for neurons.
-
This compound may be considered in studies where a certain level of neuronal excitation is desired or when investigating the interplay between neuronal activity and metabolism. However, researchers must be cautious about the potential for excitotoxicity and should carefully titrate the concentration.
Ultimately, for critical experiments, it is advisable to perform pilot studies to determine the optimal potassium salt and concentration for the specific neuronal cell type and experimental paradigm being used. This empirical approach will ensure the most reliable and reproducible results in the pursuit of understanding neuronal health and disease.
References
A Comparative Guide to Potassium Aspartate and Potassium Chloride in Ion Channel Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
The choice of internal solution is a critical, yet often overlooked, parameter in patch-clamp electrophysiology that can profoundly influence experimental outcomes. The primary salt used to carry the potassium current, typically Potassium Chloride (KCl) or a substitute like Potassium Aspartate (K-Asp), determines the intracellular ionic environment and can introduce specific artifacts. This guide provides an objective comparison of KCl and K-Aspartate, focusing on their effects on ion channel kinetics, supported by experimental data and theoretical considerations.
Core Biophysical and Theoretical Comparison
The fundamental difference between the two salts lies in the anion: the small, mobile chloride ion (Cl⁻) versus the larger, less mobile, and biologically active aspartate ion. This distinction has significant biophysical consequences.
Table 1: Comparison of Anion Properties
| Property | Chloride (Cl⁻) | Aspartate |
|---|---|---|
| Relative Size | Small | Large, organic anion |
| Ionic Mobility | High (similar to K⁺) | Low |
| Primary Advantage | Minimizes Liquid Junction Potential (LJP) due to matched mobility with K⁺.[1][2] | Minimizes current contamination from endogenous chloride channels.[3][4] |
| Primary Disadvantage | Can activate and allow current through Cl⁻ channels, obscuring the target current.[5] | Generates a significant LJP that must be calculated and corrected.[6] |
| Biological Activity | Primarily a charge carrier | Acts as an excitatory neurotransmitter (NMDA receptor agonist).[7][8] |
When studying voltage-gated cation channels (e.g., Na⁺, K⁺, Ca²⁺ channels), a primary goal is to isolate their currents. Using an internal solution with a high concentration of KCl (e.g., 140 mM) can inadvertently activate endogenous chloride channels, such as GABA-A or glycine receptors, which are prevalent in neurons.[3][4] This leads to a contaminating Cl⁻ current that can obscure the kinetics of the channel of interest. This compound is used specifically to circumvent this issue. By replacing mobile Cl⁻ with the large, relatively impermeant aspartate anion, researchers can effectively eliminate chloride currents and achieve better isolation of cation channel activity.
A liquid junction potential arises at the interface between two dissimilar electrolyte solutions—in this case, the pipette's internal solution and the external bath solution.[1][9] It is caused by the differential diffusion rates of ions across the boundary.[9]
-
With Potassium Chloride: Because the ionic mobilities of K⁺ and Cl⁻ are very similar, they diffuse out of the pipette tip at nearly the same rate. This minimizes charge separation at the tip and results in a very small, often negligible, LJP.[2]
-
With this compound: The mobility of the large aspartate anion is significantly lower than that of the K⁺ cation. K⁺ ions diffuse out of the pipette faster, creating a charge separation and thus a significant LJP (typically 10-15 mV).[6] This potential acts as a constant voltage offset, which, if uncorrected, leads to substantial errors in the measurement of a channel's voltage-dependent properties (e.g., V½ of activation). Therefore, LJP must be calculated and mathematically subtracted from the command potential during data acquisition or analysis.[6]
Biochemical and Signaling Considerations
Beyond biophysics, the choice of anion can have direct biochemical consequences, particularly in neuronal preparations.
D-Aspartate is an endogenous amino acid that functions as a neurotransmitter by activating NMDA receptors.[7][8][10] When K-Aspartate is used in a whole-cell patch pipette, the intracellular contents are dialyzed and replaced with the pipette solution. This introduces a high concentration of aspartate into the cell. While most studies focus on extracellular receptor activation, intracellular aspartate could potentially interfere with signaling pathways, especially in long recordings. While direct evidence suggests aspartate does not contribute to synaptic transmission at hippocampal excitatory synapses[11][12], its presence at high intracellular concentrations remains a potential confounding factor.
Internal solution components can directly affect enzyme activity. One study demonstrated that this compound significantly increased the activity of cAMP-dependent protein kinase (PKA) in vitro.[13] Since PKA phosphorylates numerous ion channels to modulate their kinetics, this interaction represents a potential indirect pathway by which K-Aspartate could alter channel function, distinct from purely biophysical effects.
Comparative Experimental Data on Ion Channel Kinetics
While direct, side-by-side comparisons of K-Aspartate and KCl on the kinetics of voltage-gated cation channels are not prominent in the literature, extensive data exists on how intracellular chloride—the key variable when using KCl—affects the kinetics of ligand-gated chloride channels .
Experiments have shown that the deactivation time course of currents from glycine and GABA-A receptors is profoundly sensitive to the intracellular chloride concentration.[3][4]
Table 2: Effect of Intracellular Chloride on Glycine Receptor Deactivation Kinetics
| Intracellular [Cl⁻] | Deactivation Time Constant (τ) | Fold Change | Key Finding |
|---|---|---|---|
| 131 mM (High) | ~7 ms | - | Deactivation is slow with high internal Cl⁻ (mimicking a KCl-based solution).[3] |
| 10 mM (Low) | ~3 ms | ~2.3x faster | Deactivation is significantly faster with physiological internal Cl⁻ (mimicking a K-Aspartate-based solution).[3] |
This data provides clear experimental evidence that using a high-Cl⁻ internal solution (KCl) directly alters the kinetic properties of certain ion channels compared to a low-Cl⁻ condition (K-Aspartate). The decay of glycinergic and GABAergic synaptic currents is much faster in intact neurons than measurements made with high-chloride internal solutions would suggest.[3][4]
Experimental Protocols
The following section details a generalized workflow for whole-cell patch-clamp recording and provides example recipes for internal solutions.
The precise composition of the internal solution can be adjusted based on experimental needs, but the recipes below provide common starting points.
Table 3: Example Internal Solution Formulations
| Component | Potassium Chloride-Based | This compound-Based | Purpose |
|---|---|---|---|
| Primary Salt | 130 mM KCl [14] | 120 mM K-Aspartate | Main current carrier; sets anion |
| NaCl | 5 mM[14] | 4 mM[15] | Sodium ions |
| MgCl₂ | 1 mM[14] | - | Divalent cation |
| Mg-ATP | - | 4 mM[16] | Energy source for cellular processes |
| Na-GTP | - | 0.4 mM[16] | G-protein signaling energy source |
| HEPES | 10 mM[14] | 10 mM[16] | pH buffer |
| EGTA | 11 mM[14] | 0.5 mM[16] | Calcium chelator |
| pH | 7.3 with KOH | 7.3 with KOH | Maintain physiological pH |
| Osmolarity | ~280 mOsm | ~290 mOsm | Match intracellular osmolarity |
Summary and Recommendations
The choice between this compound and Potassium Chloride is not trivial and depends entirely on the experimental objective. Each has distinct advantages and disadvantages that must be weighed carefully.
Table 4: Summary of Pros and Cons
| Salt | Pros | Cons |
|---|---|---|
| Potassium Chloride (KCl) | • Minimal Liquid Junction Potential (LJP).[5]• Necessary for studying Cl⁻ channels or transporters.• Lower pipette resistance.[5] | • Can cause significant Cl⁻ current contamination, obscuring cation currents.[3][4]• High intracellular Cl⁻ can alter the kinetics of Cl⁻ channels (e.g., GABA-A).[3] |
| This compound (K-Asp) | • Effectively eliminates Cl⁻ current contamination, allowing for clean isolation of cation currents.• May be less disruptive to the physiological Cl⁻ gradient. | • Creates a large LJP that requires mathematical correction for accurate voltage measurements.[6]• Aspartate may act as a signaling molecule or modulate enzymes (e.g., PKA).[7][13]• Can sometimes lead to higher series resistance. |
Final Recommendations:
-
For studying cation channels (Na⁺, K⁺, Ca²⁺): this compound (or a similar large anion like Gluconate) is strongly recommended to eliminate chloride current contamination. Crucially, the Liquid Junction Potential must be calculated and corrected.
-
For studying Cl⁻ channels (e.g., GABA-A, GlyR, CLC): Potassium Chloride is the appropriate choice as it provides the permeant ion for study and minimizes the LJP.
-
For neuronal recordings: Be mindful of the potential for aspartate to interfere with cellular signaling.[7][13] If anomalous results are observed, consider using Potassium Gluconate or Potassium Methylsulfate as alternatives.[5]
-
Always report your internal solution composition in detail, including the calculated LJP correction, to ensure reproducibility and accurate interpretation of results.
References
- 1. Liquid junction potential - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. High Intracellular Chloride Slows the Decay of Glycinergic Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Chloride Ions Regulate the Time Course of GABA-Mediated Inhibitory Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins [jove.com]
- 7. Aspartate release and signalling in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. expertsmind.com [expertsmind.com]
- 10. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is Aspartate an Excitatory Neurotransmitter? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is Aspartate an Excitatory Neurotransmitter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patch Clamp Protocol [labome.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to Neuroprotective Agents Against Excitotoxicity: Evaluating Potassium Aspartate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Potassium Aspartate's potential efficacy in neuroprotection assays against excitotoxicity, benchmarked against established neuroprotective agents. While direct comparative studies on this compound in excitotoxicity models are limited, this document synthesizes available data on its mechanism of action in other neurological injury models and contrasts it with the well-documented effects of NMDA receptor antagonists and other relevant compounds.
Introduction to Excitotoxicity
Excitotoxicity is a pathological process in which neuronal damage and death are caused by the excessive stimulation of excitatory amino acid receptors, primarily the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by the neurotransmitter glutamate.[1][2] This overactivation leads to a massive influx of calcium ions (Ca2+), triggering a cascade of detrimental downstream events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately culminating in neuronal cell death.[3][4] Excitotoxicity is a key pathological mechanism in a range of neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2]
This compound: A Potential Neuroprotective Agent
This compound, a salt of the amino acid L-aspartic acid, is primarily utilized as a potassium supplement.[5] However, emerging research suggests a potential neuroprotective role, particularly in the context of neurological injury. Studies on traumatic brain injury models have indicated that this compound may exert its protective effects by:
-
Increasing ATP Levels: Aspartate, a component of this compound, is an intermediate in the citric acid cycle, a key pathway for cellular energy (ATP) production. By potentially boosting ATP levels, this compound may help maintain the function of ion pumps crucial for neuronal homeostasis.
-
Enhancing Na+/K+-ATPase Activity: Research has shown that this compound can ameliorate the reduction of Na+/K+-ATPase activity following brain injury. This enzyme is vital for maintaining the electrochemical gradients across neuronal membranes.
-
Reducing Brain Edema: In TBI models, this compound has been observed to reduce brain edema, a common and damaging consequence of neurological injury.
While these findings are from TBI and cerebral ischemia/reperfusion models, they suggest a plausible mechanism by which this compound could counteract some of the downstream consequences of excitotoxic insults. However, direct evidence of its efficacy in preventing glutamate- or NMDA-induced excitotoxicity in vitro is not yet robustly established in the available literature.
Established Neuroprotective Agents for Comparison
To provide a benchmark for evaluating the potential of this compound, we will compare it to two well-characterized neuroprotective agents known to act on the excitotoxic pathway:
-
Memantine: An uncompetitive, low-to-moderate affinity NMDA receptor antagonist. It blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged Ca2+ influx.[6]
-
Riluzole: A glutamate modulator with multiple mechanisms of action, including inhibition of glutamate release, inactivation of voltage-gated sodium channels, and non-competitive antagonism of NMDA receptors.[7]
Quantitative Data Comparison
The following table summarizes representative quantitative data from in vitro neuroprotection assays for Memantine and Riluzole against glutamate- or NMDA-induced excitotoxicity. No direct comparative data for this compound in these specific assays was found in the reviewed literature.
| Compound | Assay Type | Insult | Concentration | Endpoint | Result | Reference |
| Memantine | Cell Viability (MTT) | 100 µM NMDA | 0.1 - 10 µM | % of control viability | Dose-dependent increase in cell viability | [8] |
| LDH Release | 100 µM NMDA | 0.1 - 10 µM | % of maximal LDH release | Dose-dependent decrease in LDH release | [8] | |
| Cell Viability | 6-OHDA | 10 µM | LDH release | Significant reduction in LDH release | [4] | |
| Riluzole | Cell Viability (ATP) | Sustained 75 µM Glutamate | 10 µM | % of control viability | Marked protection of cell viability | [9] |
| Cytotoxicity (LDH) | Sustained 75 µM Glutamate | 10 µM | % of control LDH release | Marked reduction in LDH release | [9] | |
| Cell Viability (MTT) | 200 µM H2O2 | 1 - 10 µM | % of control viability | ~80% protection | [6] |
Experimental Protocols
The following are generalized protocols for common in vitro neuroprotection assays used to assess the efficacy of compounds against excitotoxicity.
Glutamate/NMDA-Induced Excitotoxicity Assay in Primary Neuronal Cultures
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media for a specified period (e.g., 7-14 days) to allow for maturation and synapse formation.
-
Compound Pre-incubation: The neuroprotective compound to be tested (e.g., this compound, Memantine, Riluzole) is added to the culture medium at various concentrations and incubated for a predetermined time (e.g., 1-24 hours) prior to the excitotoxic insult.
-
Excitotoxic Insult: A solution of L-glutamate or NMDA is added to the cultures at a concentration known to induce significant neuronal death (e.g., 100 µM NMDA or 250 µM glutamate). The duration of the insult can vary from minutes to hours.[2]
-
Washout and Recovery: After the insult, the glutamate/NMDA-containing medium is removed, and the cells are washed and returned to their original culture medium, which may or may not contain the test compound.
-
Assessment of Neuroprotection: After a recovery period (e.g., 24 hours), cell viability and cytotoxicity are assessed using various assays.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. An increase in the formazan signal in treated versus untreated (insult only) cells indicates neuroprotection.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (death). The amount of LDH in the supernatant is measured using an enzymatic assay. A decrease in LDH release in treated versus untreated (insult only) cells indicates neuroprotection.[10]
Signaling Pathways and Visualizations
The Excitotoxic Cascade
The following diagram illustrates the key signaling events that occur during glutamate-induced excitotoxicity.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of neuroprotection against NMDA-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cpn.or.kr [cpn.or.kr]
- 6. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes [cpn.or.kr]
- 7. innoprot.com [innoprot.com]
- 8. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurofit.com [neurofit.com]
- 10. Interplay between Energy Supply and Glutamate Toxicity in the Primary Cortical Culture | MDPI [mdpi.com]
Comparing the buffering capacity of Potassium Aspartate to other biological buffers
For researchers, scientists, and drug development professionals, maintaining a stable pH is paramount for the success of countless experiments. The choice of a biological buffer can significantly influence experimental outcomes, from enzyme kinetics to cell viability. This guide provides an objective comparison of potassium aspartate with other widely used biological buffers—HEPES, Tris, and phosphate buffers—supported by theoretical principles and outlining the experimental methodology for determining buffering capacity.
Comparison of Physicochemical Properties
The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration. The optimal buffering range for a given buffer is generally considered to be its pKa ± 1 pH unit.
| Buffer System | pKa (at 25°C) | Effective pH Range |
| This compound | pKa1 ≈ 2.1[1][2] pKa2 ≈ 3.9[1][2] pKa3 ≈ 9.8[1] | ~1.1 - 3.1 ~2.9 - 4.9 ~8.8 - 10.8 |
| HEPES | 7.48 - 7.5 | 6.8 - 8.2 |
| Tris | 8.1 | 7.1 - 9.1 |
| Phosphate Buffer | pKa1 ≈ 2.15 pKa2 ≈ 7.2 pKa3 ≈ 12.35 | ~1.1 - 3.1 ~6.2 - 8.2 ~11.3 - 13.3 |
Note: The pKa values for aspartic acid determine the buffering ranges for this compound. The specific buffering capacity would need to be experimentally determined.
Understanding Buffering Capacity (β)
Buffering capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one unit. A higher buffering capacity indicates a more robust buffer. For instance, a 50 mM phosphate buffer at pH 6.8 has been reported to have a buffer capacity of 29 mM/ΔpH.
Experimental Determination of Buffering Capacity
The buffering capacity of a solution can be experimentally determined through acid-base titration. This involves the gradual addition of a strong acid or base to the buffer solution while continuously monitoring the pH.
Experimental Protocol:
Objective: To determine and compare the buffering capacity of this compound, HEPES, Tris, and Phosphate buffers.
Materials:
-
This compound
-
HEPES
-
Tris (tris(hydroxymethyl)aminomethane)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Deionized water
-
pH meter, calibrated
-
Magnetic stirrer and stir bars
-
Burette, 50 mL
-
Beakers, 250 mL
-
Volumetric flasks
Procedure:
-
Buffer Preparation: Prepare solutions of each buffer (e.g., 50 mM) at a pH within their respective buffering ranges. For this compound, a buffer can be prepared by dissolving aspartic acid and titrating with potassium hydroxide to the desired pH.
-
Titration Setup: Place a known volume (e.g., 100 mL) of the buffer solution in a beaker with a magnetic stir bar. Immerse a calibrated pH electrode in the solution.
-
Titration with Acid: Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the acid in small increments (e.g., 0.5 mL), recording the pH after each addition. Continue the titration until the pH has dropped by at least one pH unit from the starting pH.
-
Titration with Base: Repeat the titration with a fresh sample of the same buffer, this time using a standardized solution of a strong base (e.g., 0.1 M NaOH). Continue the titration until the pH has increased by at least one pH unit.
-
Data Analysis: Plot the pH of the solution as a function of the volume of acid or base added. The buffering capacity (β) can be calculated from the slope of the titration curve in the relatively flat region.
Caption: Workflow for the experimental determination of buffering capacity.
Buffers and Their Role in Cellular Signaling
The maintenance of a stable intracellular pH (pHi) is critical for a multitude of cellular processes, and disruptions in pHi can have profound effects on cell signaling pathways. Many cellular functions, including proliferation, apoptosis, and calcium homeostasis, are tightly regulated by pHi. Biological buffers play a crucial role in maintaining this delicate pH balance.
A change in intracellular pH can act as a signaling event itself. For example, an increase in pHi is often associated with cell proliferation, while a decrease can trigger apoptosis. The choice of an appropriate biological buffer in experimental settings is therefore essential to accurately study these pH-dependent signaling events without introducing artifacts.
Caption: The role of intracellular pH in regulating key signaling pathways.
Conclusion
This compound, with its multiple pKa values, has the theoretical potential to serve as a biological buffer across a wide pH range. However, a direct experimental comparison of its buffering capacity against established buffers like HEPES, Tris, and phosphate is necessary to fully evaluate its performance. The provided experimental protocol offers a clear methodology for conducting such a comparative analysis. Understanding the buffering characteristics of these molecules is crucial for researchers to make informed decisions when designing experiments that are sensitive to pH, particularly in the context of studying cellular signaling pathways.
References
A Head-to-Head Comparison: Cross-Validation of Mass Spectrometry and Fluorescent Sensors for Aspartate Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of aspartate is crucial for understanding cellular metabolism, neurotransmission, and disease pathology. Two prominent analytical techniques employed for this purpose are mass spectrometry (MS) and fluorescent sensors. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a gold-standard for metabolite quantification, offering high sensitivity and specificity.[1] It allows for the precise measurement of absolute concentrations of aspartate in various biological samples. In contrast, fluorescent sensors are genetically encoded or synthetic molecules that report on analyte concentration through changes in fluorescence intensity, enabling real-time measurements in living cells.[2][3] The development of genetically encoded fluorescent biosensors for aspartate, such as jAspSnFR3, has opened new avenues for dynamic monitoring of intracellular aspartate levels.[1][4]
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its quantitative performance characteristics. The following table summarizes the key performance metrics for aspartate quantification using LC-MS/MS and a genetically encoded fluorescent sensor, jAspSnFR3. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in instrumentation, experimental conditions, and sample matrices.
| Performance Metric | Mass Spectrometry (LC-MS/MS) | Fluorescent Sensor (jAspSnFR3) |
| Limit of Detection (LOD) | Low nanomolar to attomole levels[5] | In the micromolar range for intracellular measurements[6] |
| Limit of Quantification (LOQ) | Low nanomolar range[7] | Dependent on sensor affinity (Kd ~33 µM in vitro) |
| Linear Range | Typically wide, spanning several orders of magnitude[8] | Dose-dependent fluorescence changes covering a physiologically relevant aspartate concentration range[1] |
| Precision | High, with low coefficient of variation (%CV)[9] | Good reproducibility reported in cell-based assays[4] |
| Accuracy | High, often used as a reference method[9] | Correlates well with LC-MS measurements[1][4] |
| Specificity | High, based on mass-to-charge ratio and fragmentation pattern[5] | High selectivity for aspartate over other amino acids like glutamate[4][6] |
| Temporal Resolution | Static, provides a snapshot at the time of extraction[4] | High, enables real-time monitoring of dynamic changes[2][3] |
| Sample Throughput | Moderate, dependent on chromatography time[10] | High, suitable for high-content screening[4] |
| Sample Type | Cell lysates, tissue extracts, biofluids[4] | Live cells and subcellular compartments[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for the quantification of intracellular aspartate using LC-MS/MS and a genetically encoded fluorescent sensor.
Mass Spectrometry: LC-MS/MS Protocol for Intracellular Aspartate
This protocol is adapted from a method used to validate a fluorescent aspartate sensor.[4]
1. Sample Preparation (Metabolite Extraction):
- Culture cells to the desired confluence in a multi-well plate.
- Aspirate the culture medium and wash the cells with ice-cold saline solution.
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
- Incubate at -80°C for at least 15 minutes to ensure cell lysis and protein precipitation.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis:
- Chromatography:
- Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
- Employ a suitable column for amino acid separation, such as a reverse-phase C18 column.
- The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
- Mass Spectrometry:
- Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.
- Use multiple reaction monitoring (MRM) for targeted quantification of aspartate. This involves selecting a specific precursor ion (the molecular ion of aspartate) and a specific product ion (a fragment of aspartate) for detection.
- Optimize instrument parameters such as collision energy and declustering potential for the aspartate MRM transition.
- Quantification:
- Prepare a standard curve using known concentrations of an aspartate standard.
- Normalize the aspartate peak area in the samples to an internal standard and quantify using the standard curve.
Fluorescent Sensor: Protocol for Intracellular Aspartate Measurement
This protocol describes the use of a genetically encoded fluorescent biosensor, such as jAspSnFR3, in live cells.[4]
1. Sensor Expression:
- Transfect or transduce the cells of interest with a plasmid or viral vector encoding the fluorescent aspartate sensor.
- Establish a stable cell line expressing the sensor for long-term experiments.
2. Live-Cell Imaging:
- Plate the sensor-expressing cells in a suitable imaging dish or plate.
- Use a fluorescence microscope or a high-content imaging system equipped with the appropriate excitation and emission filters for the specific fluorescent protein used in the sensor (e.g., GFP).
- Acquire images at desired time points to monitor changes in fluorescence intensity.
3. Data Analysis:
- Measure the fluorescence intensity of individual cells or regions of interest using image analysis software.
- If the sensor is ratiometric, calculate the ratio of fluorescence intensities at two different emission wavelengths.
- Normalize the fluorescence signal to a baseline or control condition.
- Correlate changes in fluorescence intensity to changes in intracellular aspartate concentration. A calibration can be performed by treating the cells with mitochondrial inhibitors and comparing the sensor signal to LC-MS measured aspartate levels.[4]
Visualizing the Workflow and Aspartate's Role
To better understand the experimental processes and the biological context of aspartate, the following diagrams were generated using the DOT language.
Conclusion
Both mass spectrometry and fluorescent sensors are powerful tools for the measurement of aspartate, each with distinct advantages and limitations. LC-MS/MS provides highly accurate and specific absolute quantification from extracted samples, making it ideal for endpoint measurements and as a validation tool.[4][5] In contrast, fluorescent sensors offer the unique ability to monitor dynamic changes in aspartate concentrations within living cells in real-time, providing invaluable insights into cellular metabolism and signaling with high temporal resolution and throughput.[1][2] The choice between these methods should be guided by the specific biological question, the required level of quantification, and the desired temporal and spatial resolution. For a comprehensive understanding of aspartate dynamics, a combinatorial approach, using LC-MS/MS to validate and calibrate the findings from fluorescent sensors, is highly recommended.[4]
References
- 1. An engineered biosensor enables dynamic aspartate measurements in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] An engineered biosensor enables dynamic aspartate measurements in living cells | Semantic Scholar [semanticscholar.org]
- 3. AspSnFR: A genetically encoded biosensor for real-time monitoring of aspartate in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An engineered biosensor enables dynamic aspartate measurements in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Qualification of a Quantitative Method for Monitoring Aspartate Isomerization of a Monoclonal Antibody by Focused Peptide Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Efficacy of Potassium Aspartate vs. Magnesium Aspartate in Cellular Stress Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium and magnesium are essential cations vital for maintaining cellular homeostasis, and their deficiency has been implicated in various pathological conditions, including heightened susceptibility to cellular stress. The aspartate salt forms of these minerals are often utilized in supplementation due to their high bioavailability, with the aspartate moiety itself playing a role in cellular energy metabolism. This guide provides a comparative overview of the efficacy of potassium aspartate and magnesium aspartate in mitigating cellular stress, drawing upon available experimental data from various cellular and animal models.
It is important to note that while a significant body of research exists on the individual cytoprotective effects of potassium and magnesium, and to some extent, their aspartate salts, there is a conspicuous absence of direct head-to-head comparative studies in identical cellular stress models. Therefore, this guide will present the available evidence for each compound separately to facilitate an informed understanding of their respective roles and mechanisms in cellular stress mitigation.
This compound: Neuroprotection in a Traumatic Brain Injury Model
Recent studies have highlighted the neuroprotective effects of this compound (PA) in a model of controlled cortical impact (CCI) in rats, a significant cellular stress model. The data suggests that PA administration can preserve cellular energy levels and maintain ion homeostasis, thereby reducing neuronal damage.
Quantitative Data Summary: this compound in a Rat CCI Model
| Parameter | Vehicle-Treated Control | This compound (62.5 mg/kg) | This compound (125 mg/kg) | Outcome |
| Neurological Severity Score (24h post-CCI) | High (significant deficit) | Significantly improved (p<0.05) | Significantly improved (p<0.001) | Improved neurological function |
| Cortical Lesion Volume (72h post-CCI) | 30.86 ± 2.15 mm³ | Significantly decreased (p<0.05) | Significantly decreased (p<0.001) | Reduced brain tissue damage |
| Brain ATP Level (24h post-CCI) | Significantly decreased | Significantly increased vs. control (p<0.01) | Not reported at this dose | Preservation of cellular energy |
| Brain Lactic Acid Level (24h post-CCI) | Significantly increased | Significantly decreased vs. control (p<0.001) | Not reported at this dose | Attenuation of anaerobic metabolism |
| Na+/K+-ATPase Activity (24h post-CCI) | Significantly decreased | Significantly increased vs. control (p<0.01) | Not reported at this dose | Maintenance of ion gradients |
Data adapted from a study on controlled cortical impact in rats.[1][2]
Experimental Workflow: Controlled Cortical Impact (CCI) Model
References
- 1. This compound Attenuates Brain Injury Induced by Controlled Cortical Impact in Rats Through Increasing Adenosine Triphosphate (ATP) Levels, Na+/K+-ATPase Activity and Reducing Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Brain Injury Induced by Controlled Cortical Impact in Rats Through Increasing Adenosine Triphosphate (ATP) Levels, Na+/K+-ATPase Activity and Reducing Brain Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Aspartate and D-Aspartate Potassium Salts on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of L-aspartate and D-aspartate, supplied as their potassium salts, on key cell signaling pathways. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes. The role of the potassium ion in this context is primarily as a counter-ion to facilitate delivery and maintain physiological potassium levels in experimental settings, rather than being a direct modulator of the signaling pathways discussed.
Executive Summary
L-aspartate and D-aspartate, two stereoisomers of the amino acid aspartic acid, exhibit distinct and significant effects on cellular signaling, primarily within the nervous system. While both isomers can act as excitatory neurotransmitters, their interactions with key receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, differ significantly in terms of potency and mode of action. L-aspartate is a fundamental component of cellular metabolism and a less potent agonist at NMDA receptors compared to L-glutamate. In contrast, D-aspartate, while less abundant, demonstrates a more potent activation of NMDA receptors and uniquely functions as a competitive antagonist at AMPA receptors. These differences underscore their distinct physiological roles and potential as pharmacological tools.
Data Presentation: Quantitative Comparison of Receptor Interactions
The following tables summarize the available quantitative data on the interaction of L-aspartate and D-aspartate with NMDA and AMPA receptors.
| Ligand | Receptor | Action | Parameter | Value | Species/Tissue | Reference |
| L-Aspartate | NMDA | Agonist | EC50 | Weaker than L-glutamate (2.3 µM) | Mouse embryonic hippocampal neurons | [1] |
| NMDA | Agonist | Potency | Less potent than NMDA | Rat piriform cortex neurons | [2] | |
| AMPA | Weak Agonist | - | Not specified | Recombinant AMPA receptors | [3] | |
| D-Aspartate | NMDA | Agonist | Potency | Less potent than L-glutamate | Rat brain postsynaptic densities | [4] |
| AMPA | Competitive Antagonist | Kb | 0.93 mM | Rat hippocampal neurons | [5] |
Signaling Pathways
NMDA Receptor Signaling
Both L-aspartate and D-aspartate can bind to the glutamate site on the NMDA receptor, contributing to its activation. Activation of the NMDA receptor requires the binding of both a glutamate-site agonist (like L- or D-aspartate) and a co-agonist (glycine or D-serine) at the glycine-binding site, as well as the removal of a magnesium ion block by membrane depolarization. Upon activation, the NMDA receptor channel opens, allowing the influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger a cascade of downstream signaling events. These pathways are crucial for synaptic plasticity, learning, and memory. While both isomers activate this pathway, the higher potency of D-aspartate suggests it may play a more significant role in NMDA receptor-mediated signaling in specific physiological contexts.[6]
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methyl-D-aspartate and L-aspartate activate distinct receptors in piriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of L-[3H]glutamate, D-[3H]aspartate, DL-[3H]AP5 and [3H]NMDA as ligands for NMDA receptors in crude postsynaptic densities from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
A comparative study of cryopreservation efficacy using Potassium Aspartate versus other agents
For researchers, scientists, and drug development professionals seeking novel cryoprotective agents, the exploration of potassium aspartate presents an intriguing, yet largely uncharted, territory. While established cryoprotectants such as dimethyl sulfoxide (DMSO), glycerol, and various glycols dominate current protocols, a direct comparative study evaluating the efficacy of this compound remains conspicuously absent from the scientific literature.
This guide aims to provide a comprehensive overview of the current landscape of cryopreservation, highlighting the known mechanisms of action of conventional agents and exploring the potential, albeit theoretical, role of this compound based on its constituent components. The lack of direct experimental data on this compound as a cryoprotectant necessitates a speculative approach, drawing inferences from its known physiological functions.
The Gold Standard: Current Cryoprotective Agents
Cryopreservation protocols are designed to mitigate the damaging effects of ice crystal formation and osmotic stress during the freezing and thawing of cells and tissues. The choice of cryoprotective agent (CPA) is paramount to maintaining cell viability and function post-thaw. The most commonly employed CPAs fall into two main categories:
-
Penetrating Agents: These small molecules, such as DMSO and glycerol, can traverse the cell membrane. They act by reducing the freezing point of the intracellular and extracellular solutions, thereby minimizing ice crystal formation. They also contribute to cellular dehydration at higher temperatures, further reducing the amount of water available to form ice.
-
Non-Penetrating Agents: These larger molecules, including sugars (e.g., sucrose, trehalose) and polymers (e.g., hydroxyethyl starch), remain in the extracellular space. They create an osmotic gradient that draws water out of the cells, leading to protective dehydration.
Experimental Evaluation of Cryopreservation Efficacy
Assessing the success of a cryopreservation protocol involves a battery of tests to determine cell viability, recovery, and functional integrity. Standard experimental protocols include:
-
Cell Viability Assays: These methods distinguish between live and dead cells. Common assays include:
-
Trypan Blue Exclusion: A dye that can only penetrate cells with compromised membranes.
-
Fluorescence-Based Assays: Using dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stain dead cells red).
-
Metabolic Assays: Such as the MTT or alamarBlue assays, which measure the metabolic activity of viable cells.
-
-
Cell Recovery and Proliferation Assays: Quantifying the number of viable cells post-thaw and their ability to proliferate is crucial for determining the overall success of the cryopreservation process.
-
Functional Assays: Depending on the cell type, specific functional tests are performed to ensure that the cells have retained their critical biological functions after cryopreservation.
The Untapped Potential of this compound
While no direct evidence supports the use of this compound as a primary cryoprotectant, its components—potassium ions (K+) and L-aspartate—play significant roles in cellular physiology that could theoretically contribute to cryoprotection.
Role of Potassium Ions:
Potassium is the most abundant intracellular cation and is crucial for maintaining cell volume, membrane potential, and various enzymatic functions. During the stress of freezing and thawing, maintaining ionic balance is critical. The loss of intracellular potassium is a known indicator of cell injury. Supplementing the cryopreservation medium with potassium could potentially help stabilize the cellular ionic environment and mitigate cryodamage.
Role of L-Aspartate:
L-aspartate is a non-essential amino acid that plays a key role in cellular metabolism. Its potential contributions to cryoprotection could include:
-
Metabolic Support: As a participant in the citric acid cycle, L-aspartate is involved in cellular energy production (ATP synthesis). Providing an accessible energy substrate could help cells better cope with the metabolic stress of cryopreservation and recovery.
-
Osmotic Balance: As an amino acid, L-aspartate can act as an osmolyte, contributing to the osmotic pressure of the cryoprotective solution and potentially aiding in the controlled dehydration of cells.
-
Neuroprotection: In other contexts, aspartate has been shown to have neuroprotective effects, which may involve mechanisms that could also be relevant to protecting cells from the stresses of freezing.
The theoretical mechanism by which this compound might act as a cryoprotectant is visualized in the following workflow:
Future Directions and Conclusion
The lack of empirical data on this compound as a cryoprotective agent underscores a significant gap in the field of cryobiology. Future research should focus on systematic studies to:
-
Evaluate the cryoprotective efficacy of this compound across a range of concentrations and for various cell types.
-
Conduct direct comparative studies against established cryoprotectants like DMSO.
-
Investigate the underlying mechanisms by which this compound may confer cryoprotection, including its effects on ion channels, cellular metabolism, and membrane stability.
Benchmarking the performance of Potassium Aspartate against other potassium salts in cardiac arrhythmia models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of potassium aspartate against other potassium salts, primarily potassium chloride, in preclinical models of cardiac arrhythmia. The objective is to furnish researchers and drug development professionals with a comprehensive summary of existing experimental data to inform future studies and therapeutic development.
Introduction
Potassium is a critical ion in maintaining cardiac electrophysiological stability. Its supplementation is a common strategy in the management and prevention of cardiac arrhythmias. While potassium chloride (KCl) is a widely used potassium salt, other forms, such as this compound, are also utilized, often in combination with magnesium. The choice of the accompanying anion may not be trivial, as it could influence the overall efficacy and mechanism of action of the potassium salt. This guide benchmarks the available preclinical evidence for this compound against other potassium salts.
Data Presentation: A Comparative Summary
The following tables summarize quantitative data from various preclinical studies investigating the antiarrhythmic effects of different potassium salts. It is crucial to note that direct head-to-head comparisons in the same experimental model are limited, and thus, cross-study comparisons should be interpreted with caution.
Table 1: Antiarrhythmic Effects of Potassium Salts in Ischemia-Reperfusion Induced Arrhythmia Models
| Potassium Salt | Animal Model | Arrhythmia Induction | Key Findings | Reference |
| Potassium Magnesium Aspartate | Rabbit | 30 min ischemia, then reperfusion | Incidence of reperfusion-induced ventricular arrhythmia: Control: 0/10, Ischemia: 9/10, K-Mg-Aspartate: 1/10.[1][2] | [1][2] |
| Potassium Chloride | Rat | 30 min coronary artery occlusion, 60 min reperfusion | 20 µg/kg KCl significantly decreased the incidence of ventricular tachycardias and fibrillations compared to the control group.[3][4] | [3][4] |
Table 2: Antiarrhythmic Effects of Potassium Salts in Chemically-Induced Arrhythmia Models
| Potassium Salt | Animal Model | Arrhythmia Induction | Key Findings | Reference |
| Potassium Magnesium L-Aspartate | Rat | Aconitine-induced arrhythmia | More effectively decreased the incidence of arrhythmias and increased the time to onset of the first arrhythmia compared to D- and DL-Aspartate forms.[5] | [5] |
| Potassium Chloride | Not Directly Studied | Aconitine-induced arrhythmia | Aconitine is known to induce arrhythmia by affecting sodium and potassium channels.[6][7] Potassium chloride is used to induce cardioplegia at high concentrations.[8] | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used in the cited studies.
Ischemia-Reperfusion Induced Arrhythmia Model (Rabbit)
-
Animal Preparation: Rabbits are anesthetized, and their hearts are excised and mounted on a Langendorff apparatus for retrograde perfusion with Tyrode's solution.
-
Ischemia Induction: Global ischemia is induced by stopping the perfusion for a defined period, typically 30 minutes.
-
Reperfusion and Treatment: Reperfusion is initiated with either standard Tyrode's solution (control and ischemia groups) or Tyrode's solution containing the test substance (e.g., Potassium Magnesium Aspartate).
-
Data Acquisition: Electrocardiogram (ECG) and intracardiac action potentials are recorded throughout the experiment to monitor for arrhythmias, such as ventricular tachycardia and fibrillation.
Aconitine-Induced Arrhythmia Model (Rat)
-
Animal Preparation: Rats are anesthetized, and catheters are inserted for drug administration and blood pressure monitoring. ECG leads are placed to record cardiac electrical activity.
-
Arrhythmia Induction: A continuous intravenous infusion of aconitine is administered at a constant rate to induce cardiac arrhythmias.
-
Treatment: The test substance (e.g., different stereoisomers of Potassium Magnesium Aspartate) is administered intravenously prior to or during the aconitine infusion.
-
Endpoint Measurement: The primary endpoints include the time to onset of various types of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) and the survival rate.
Signaling Pathways and Mechanisms of Action
The antiarrhythmic effect of potassium salts is primarily attributed to the increase in extracellular potassium concentration, which influences the cardiac action potential.
Potassium ions play a pivotal role in the repolarization phase (Phase 3) of the cardiac action potential by moving out of the cell. An increase in extracellular potassium reduces the driving force for this outward movement, which can shorten the action potential duration and help to terminate certain types of arrhythmias.
The anion accompanying the potassium may also contribute to the overall effect.
-
Aspartate: As a metabolic intermediate, aspartate can be utilized by the heart muscle, especially during ischemic conditions. It can serve as a substrate in the citric acid cycle, potentially improving the energy status of cardiac cells and contributing to myocardial protection.[9][10] This metabolic support may provide an additional antiarrhythmic mechanism beyond the direct effect of potassium.
-
Chloride: Generally considered an electrophysiologically inert anion in this context, its primary role is to accompany the potassium ion.
-
Citrate: Research suggests that citrate is not an inert anion and can directly affect cardiac electrophysiology. It has been shown to alter calcium channel gating and selectivity in ventricular myocytes, which could influence its antiarrhythmic or proarrhythmic potential.[11][12]
References
- 1. Effects of this compound and magnesium on ventricular arrhythmia in ischemia-reperfusion rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and magnesium on ventricular arrhythmia in ischemia-reperfusion rabbit heart | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jthc.tums.ac.ir [jthc.tums.ac.ir]
- 5. [Comparative study of the antiarrhythmic activity of L-, D-and DL-stereoisomers of potassium magnesium aspartate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 7. Aconite poisoning with arrhythmia and shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic drugs in out-of-hospital cardiac arrest: is there a place for potassium chloride? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential cardiovascular applications of glutamate, aspartate, and other amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential cardiovascular applications of glutamate, aspartate, and other amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Citrate alters Ca channel gating and selectivity in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Citrate decreases contraction and Ca current in cardiac muscle independent of its buffering action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Aspartate
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for all chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Potassium Aspartate, including detailed operational procedures and disposal plans to support your laboratory's safety protocols.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure and ensure safety.
Engineering Controls:
-
Ventilation: Use in a well-ventilated area. For procedures that may generate dust or aerosols, a laboratory fume hood or other form of local exhaust ventilation is recommended.[1]
Personal Protective Equipment: A comprehensive PPE strategy is your first line of defense against potential exposure.
| PPE Category | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2] |
| Skin Protection | Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[1][2][3] Clothing: Wear a lab coat or fire/flame resistant and impervious clothing.[1][2] For extensive handling, protective clothing must be selected based on the hazards present.[4] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a full-face respirator.[2][5] Recommended respirators include NIOSH-approved N100 or CEN-approved FFP3 particulate respirators as a backup to local exhaust ventilation.[1] If a respirator is the sole means of protection, a full-face supplied-air respirator must be used.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
1. Preparation and Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for this compound before work commences.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that engineering controls, such as fume hoods, are functioning correctly.
-
Prepare a designated handling area and ensure it is clean and uncluttered.
2. Handling the Compound:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation and inhalation of dust and aerosols.[1][2]
-
Weigh and transfer the material in a well-ventilated area or under a fume hood.
-
Use dedicated utensils for handling and clean them thoroughly after use.
3. Storage:
-
Keep the container tightly closed to prevent contamination and absorption of moisture.[1][4]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2] |
| Accidental Release | Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[1] Clean the spill area thoroughly.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the contents and container in accordance with local, state, and federal regulations. The product should be disposed of as hazardous waste.[4] Do not allow the chemical to enter drains.[5]
-
Contaminated PPE: Dispose of contaminated gloves and other protective gear as hazardous waste in accordance with applicable regulations.[3]
-
Containers: Do not reuse empty containers.[6] Handle uncleaned containers as you would the product itself.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
